7-Bromo-5-nitro-1H-benzimidazole
Description
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-6-nitro-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O2/c8-5-1-4(11(12)13)2-6-7(5)10-3-9-6/h1-3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVLQTTFTEFTUJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NC=N2)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501302048 | |
| Record name | 7-Bromo-5-nitro-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501302048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
206759-50-4 | |
| Record name | 7-Bromo-5-nitro-1H-benzimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=206759-50-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Bromo-5-nitro-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501302048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
7-Bromo-5-nitro-1H-benzimidazole CAS number and molecular weight
Core Identity & Synthetic Utility in Medicinal Chemistry
Executive Summary
7-Bromo-5-nitro-1H-benzimidazole is a high-value heterocyclic scaffold used primarily as an intermediate in the synthesis of kinase inhibitors, antibacterial agents, and antiparasitic drugs.[1] Its structural uniqueness lies in the dual functionalization of the benzene ring—combining an electron-withdrawing nitro group with a reactive bromine handle—allowing for orthogonal functionalization strategies (e.g., Suzuki-Miyaura coupling at C7 and nitro-reduction/amidation at C5).[1]
Note on Nomenclature & Tautomerism: Researchers must exercise caution regarding nomenclature. Due to the rapid proton tautomerism of the imidazole ring in solution, 7-bromo-5-nitro-1H-benzimidazole is chemically equivalent to 4-bromo-6-nitro-1H-benzimidazole unless the N1-position is substituted.[1] Chemical vendors may list this compound under either name or the generic CAS for the tautomeric mixture.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]
| Property | Data |
| CAS Number | 713530-57-5 (Primary CAS for 5-bromo-7-nitro tautomer) |
| Molecular Weight | 242.03 g/mol |
| Molecular Formula | C₇H₄BrN₃O₂ |
| Exact Mass | 240.9487 (for ⁷⁹Br isotope) |
| Appearance | Yellow to brownish-orange powder |
| Solubility | Low in water; Soluble in DMSO, DMF, DMAc |
| pKa (Calculated) | ~9.5 (NH acidity enhanced by -NO₂ and -Br) |
Structural Representation (SMILES)
C1=C(C=C(C2=C1N=CN2)Br)[O-] (Tautomer A) C1=C(C=C(C2=C1NC=N2)[O-])Br (Tautomer B)[1]
Synthetic Pathways & Methodology
Expert Insight: The synthesis of this compound is non-trivial due to regioselectivity challenges. Two primary routes exist: direct nitration (scalable but requires purification) and cyclization (precise but multi-step).
Method A: Nitration of 4-Bromobenzimidazole (Scalable)
This method utilizes the directing effects of the benzimidazole core. The 5-position is electronically activated for electrophilic aromatic substitution relative to the 4/7 positions, but the presence of the bromine at C4 exerts steric influence.
Protocol:
-
Dissolution: Dissolve 4-bromo-1H-benzimidazole (CAS 83741-35-9) in concentrated sulfuric acid (H₂SO₄) at 0°C.
-
Nitration: Dropwise add fuming nitric acid (HNO₃) while maintaining temperature <10°C.
-
Reaction: Allow to warm to room temperature and stir for 2-4 hours. The bromine atom at C4 directs the incoming nitro group primarily to the para position (C7) or ortho position (C5). However, in the benzimidazole system, C5/C6 are the most nucleophilic carbons.
-
Quenching: Pour onto crushed ice. The product precipitates as a yellow solid.
-
Purification: Recrystallize from ethanol/water to separate the 5-nitro isomer from potential 2-nitro or over-nitrated byproducts.
Method B: Cyclization of Phenylenediamine Precursors (Precise)
For applications requiring high regiochemical purity without isomer separation.
Protocol:
-
Precursor Synthesis: Start with 3-bromo-5-nitro-1,2-phenylenediamine .[1]
-
Cyclization: Reflux the diamine in formic acid (HCOOH) or triethyl orthoformate with a catalytic amount of p-TsOH.[1]
-
Workup: Neutralize with NaHCO₃. The precipitate is the pure 7-bromo-5-nitro-1H-benzimidazole.[1]
Visualization: Tautomerism & Synthesis Logic[1]
Caption: Synthetic route via nitration and the subsequent tautomeric equilibrium in solution.
Structural Characterization (Expert Validation)
To validate the identity of synthesized material, rely on ¹H NMR in DMSO-d₆.
-
Aromatic Region: You will observe two distinct doublets (or meta-coupled singlets) for the benzene protons.[1]
-
δ ~8.5 ppm (d, J=2 Hz): Proton at C4 (between Nitro and Imidazole N).
-
δ ~8.2 ppm (d, J=2 Hz): Proton at C6 (between Nitro and Bromo).
-
δ ~8.4 ppm (s): Proton at C2 (Imidazole ring).
-
-
Key Diagnostic: The coupling constant (
) of ~2.0 Hz indicates meta coupling, confirming the protons are separated by the nitro group, consistent with the 5,7-substitution pattern (or 4,6).
Applications in Drug Discovery
This scaffold is a "privileged structure" in medicinal chemistry, serving as a template for:
-
Kinase Inhibitors: The benzimidazole NH and N3 mimic the adenine ring of ATP, allowing binding to the hinge region of kinases (e.g., CK2, PIM-1). The bromine atom allows for the introduction of hydrophobic aryl groups to access the hydrophobic pocket II.
-
Antibacterial Agents: 5-Nitrobenzimidazoles are known to act as prodrugs, activated by bacterial nitroreductases to form toxic radical species that damage DNA, similar to the mechanism of Metronidazole.
-
FtsZ Inhibitors: Derivatives substituted at the 2-position (via C-H activation or starting from 2-aminobenzimidazole precursors) inhibit bacterial cell division.[1]
Strategic Functionalization:
-
N-Alkylation: Treat with alkyl halides (R-X) and base (Cs₂CO₃) to lock the tautomer and increase lipophilicity.[1] Note: This will produce a mixture of N1 and N3 regioisomers which must be separated chromatographically.
-
Suzuki Coupling: The C-Br bond is highly active for Pd-catalyzed cross-coupling, allowing the attachment of biaryl systems.[1]
References
-
Sigma-Aldrich. 7-Bromo-1H-benzimidazole Product Page (Precursor Reference).[1]Link[1]
-
Glycogen Bioscience. 5-bromo-7-nitro-1H-benzo[d]imidazole (CAS 713530-57-5).[1][2][3]Link[1]
-
PubChem. Benzimidazole, 6-bromo-4-nitro-2-(trifluoromethyl)- (Related Structure/Data).Link
-
Chojnacki, K. et al. (2024). Synthesis and evaluation of anticancer activity of new 4,5,6,7-tetrabromo-1H-benzimidazole derivatives. Bioorganic Chemistry.[4][5][6] Link
-
Khan, K. M. et al. (2012). 6-Nitrobenzimidazole derivatives: potential phosphodiesterase inhibitors.[5] Bioorganic & Medicinal Chemistry.[4][5][6] Link
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- 1. 4-Bromobenzene-1,2-diamine | C6H7BrN2 | CID 323593 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Intermediate | Products | Glycogen Bioscience [glycogenbio.com]
- 3. Welcome to Glycogen Bioscience [glycogenbio.com]
- 4. tandfonline.com [tandfonline.com]
- 5. 6-Nitrobenzimidazole derivatives: potential phosphodiesterase inhibitors: synthesis and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Pivotal Role of the Nitro Group in Modulating the Electronic Landscape of Benzimidazole Derivatives: A Technical Guide for Researchers
Abstract
This technical guide provides an in-depth exploration of the electronic properties of nitro-substituted benzimidazole derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The introduction of a nitro group, a potent electron-withdrawing moiety, dramatically alters the electronic distribution within the benzimidazole scaffold, profoundly influencing its reactivity, photophysical characteristics, and biological activity. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles, practical experimental methodologies, and field-proven insights to facilitate a comprehensive understanding of these fascinating molecules. We will delve into the synthetic strategies, detailed experimental characterization using electrochemical and spectroscopic techniques, and the application of computational chemistry to unravel the structure-property relationships that govern the behavior of nitro-substituted benzimidazoles.
The Benzimidazole Scaffold and the Transformative Influence of Nitro Substitution
The benzimidazole core, a bicyclic system comprising fused benzene and imidazole rings, is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2][3] Its structural similarity to purine nucleotides allows for synergistic interactions with biological macromolecules.[1] The introduction of a nitro (NO₂) group onto this scaffold is a common and impactful synthetic modification. As a strong electron-withdrawing group, the nitro substituent significantly modulates the electronic properties of the benzimidazole ring system.[4][5] This electronic perturbation is central to the diverse biological activities exhibited by these derivatives, including their well-documented anticancer and antimicrobial properties.[1][5][6][7][8][9] The reduced electron density in the benzimidazole ring is thought to enhance interactions with biological targets and can be a prerequisite for their mechanism of action, which often involves reductive activation to form cytotoxic radicals.[5][10]
The position of the nitro group on the benzimidazole ring is a critical determinant of its electronic and, consequently, its biological effects. The 5-nitro substitution is particularly common and has been extensively studied for its role in conferring potent anticancer and antimicrobial activities.[5] This guide will focus on the fundamental electronic consequences of nitro-substitution and the techniques used to probe these changes.
Synthetic Pathways to Nitro-Substituted Benzimidazole Derivatives
The synthesis of nitro-substituted benzimidazoles is a well-established area of organic chemistry, with several reliable methods available.[11] A prevalent and versatile approach is the Phillips condensation, which involves the reaction of a nitro-substituted o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions.[4]
A general synthetic scheme is presented below:
Figure 1: General workflow for the synthesis of nitro-substituted benzimidazoles.
The presence of the electron-withdrawing nitro group on the o-phenylenediamine starting material reduces the nucleophilicity of the adjacent amino groups, which can slow the initial condensation step.[4] However, this deactivating effect can be overcome by employing microwave irradiation, which provides efficient heating to surmount the activation energy barrier.[4]
Another common strategy involves the direct nitration of a pre-formed benzimidazole ring using a mixture of nitric acid and sulfuric acid.[12][13] This method's regioselectivity is influenced by the substituents already present on the benzimidazole core.
Representative Synthetic Protocol: Synthesis of 2-Substituted-5-Nitrobenzimidazoles
The following protocol is a generalized procedure based on methods reported in the literature for the synthesis of 2-substituted-5-nitrobenzimidazoles from 4-nitro-1,2-phenylenediamine and various aldehydes.[14]
-
Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of 4-nitro-1,2-phenylenediamine and 1.0 equivalent of the desired substituted benzaldehyde in absolute ethanol.
-
Addition of Reagent: To this solution, add 4.0 equivalents of sodium metabisulfite.
-
Reflux: Heat the resulting mixture to reflux (approximately 80-85°C) for 4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Add ethyl acetate to precipitate the product.
-
Isolation and Purification: Filter the solid product and wash it with a suitable solvent. The crude product can be further purified by column chromatography or recrystallization.
-
Characterization: Confirm the structure and purity of the synthesized compound using spectroscopic methods such as UV-Vis, FT-IR, and NMR (¹H and ¹³C).[2][14]
Probing the Electronic Landscape: Experimental and Computational Approaches
A multi-faceted approach combining experimental techniques and computational modeling is essential for a thorough understanding of the electronic properties of nitro-substituted benzimidazoles.
Electrochemical Characterization: Cyclic Voltammetry
Cyclic voltammetry (CV) is a powerful electrochemical technique used to study the redox properties of molecules. For nitro-substituted benzimidazoles, CV is instrumental in determining the reduction potential of the nitro group, which is often linked to their biological mechanism of action.[15][16] The electrochemical behavior provides insights into the electron-accepting nature of the molecule and the stability of the resulting radical anion.
A study on a series of 2-aryl-5(or 6)-nitrobenzimidazoles revealed that the nitro group on the benzimidazole ring undergoes a reversible one-electron reduction to form a radical anion.[15][16] The formal potential of this reduction is influenced by the nature of the substituents on the 2-aryl ring.[15]
Experimental Protocol: Cyclic Voltammetry of Nitrobenzimidazole Derivatives
This protocol is a generalized procedure for performing cyclic voltammetry on a nitrobenzimidazole derivative.
-
Solution Preparation: Prepare a solution of the nitrobenzimidazole derivative in an appropriate aprotic solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆). The concentration of the analyte is typically in the millimolar range.
-
Electrochemical Cell Setup: Assemble a three-electrode electrochemical cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgNO₃), and a counter electrode (e.g., platinum wire).
-
Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements.
-
Data Acquisition: Record the cyclic voltammogram by scanning the potential from an initial value to a final value and then back to the initial value at a specific scan rate (e.g., 50 mV/s).
-
Data Analysis: Determine the half-wave potential (E₁/₂) for reversible processes, which is calculated as the average of the cathodic and anodic peak potentials.[15] For irreversible processes, the peak potential is reported.
Figure 3: Logical workflow for DFT analysis of nitrobenzimidazoles.
Structure-Property Relationships and Applications
The electronic properties of nitro-substituted benzimidazoles are intrinsically linked to their biological activities. The electron-withdrawing nature of the nitro group is a key determinant of their efficacy as anticancer and antimicrobial agents.
-
Anticancer Activity: Nitrobenzimidazole derivatives have demonstrated potent cytotoxic effects against various cancer cell lines. [5][6][7][8]Their mechanisms of action are often multifaceted and can involve the inhibition of key signaling pathways, such as the EGFR/HER2 pathway, and the induction of apoptosis through the generation of reactive oxygen species (ROS). [5]The reduction of the nitro group under hypoxic conditions, which are prevalent in solid tumors, can lead to the formation of highly reactive species that damage DNA and other cellular components.
-
Antimicrobial Activity: The antimicrobial properties of nitro-substituted benzimidazoles are also well-documented. [1][8][14][17]Similar to their anticancer effects, their antimicrobial activity is often attributed to the reductive activation of the nitro group within microbial cells, leading to oxidative stress and cell death.
Table 1: Representative Electronic and Biological Data for Nitro-Substituted Benzimidazole Derivatives
| Compound | λₘₐₓ (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Reduction Potential (E₁/₂) vs. Ag/AgNO₃ | Anticancer Activity (IC₅₀) | Antimicrobial Activity (MIC) | Reference |
| 2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole | N/A | N/A | N/A | 28 nM (A549 cell line) | N/A | [7] |
| 2-aryl-5(6)-nitrobenzimidazoles | N/A | N/A | ~ -1.6 V | Varies with aryl substituent | Varies with aryl substituent | [15][18] |
| Nitroarylbenzimidazole Derivatives | 253 - 270 | 15,900 - 26,173 | N/A | N/A | Active against T. cruzi | [19] |
N/A: Data not available in the cited sources.
Conclusion and Future Perspectives
Nitro-substituted benzimidazole derivatives represent a versatile and highly tunable class of compounds with significant potential in drug discovery and development. The strategic placement of the nitro group provides a powerful handle for modulating the electronic properties of the benzimidazole scaffold, thereby influencing its interactions with biological targets. A comprehensive understanding of these electronic properties, achieved through a synergistic combination of synthetic chemistry, electrochemical and spectroscopic characterization, and computational modeling, is paramount for the rational design of new and more effective therapeutic agents. Future research in this area will likely focus on the development of novel derivatives with enhanced selectivity for their targets, improved pharmacokinetic profiles, and a deeper understanding of their complex mechanisms of action at the molecular level.
References
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SYNTHESIS AND ANTIOXIDANT ACTIVITY OF 2-SUBSTITUTED-5-NITRO BENZIMIDAZOLE DERIVATIVES. (n.d.). CORE. Retrieved February 22, 2026, from [Link]
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An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives. (2020). PMC. Retrieved February 22, 2026, from [Link]
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Synthesis and preliminary evaluation of selected 2-aryl-5(6)-nitro- 1H-benzimidazole derivatives as potential anticancer agents. (2011). PubMed. Retrieved February 22, 2026, from [Link]
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Synthesis of Some New 1,2,5- Substituted Benzimidazole Derivatives and Their Pharmacological Activity. (n.d.). ijpbs.net. Retrieved February 22, 2026, from [Link]
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Anticancer and Antimicrobial Activities of New Cobalt and Zinc Complex-Derived Benzimidazole Containing Nitro or Methyl Groups. (2022). ACS Publications. Retrieved February 22, 2026, from [Link]
-
In Silico Studies and Assessment of Antimicrobial Activities for Synthesised Nitrobenzimidazole Derivetives. (2022). Oriental Journal of Chemistry. Retrieved February 22, 2026, from [Link]
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Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives. (2022). TSI Journals. Retrieved February 22, 2026, from [Link]
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Review of synthesis process of nitrobenzimidazole derivatives. (2023). Taylor & Francis. Retrieved February 22, 2026, from [Link]
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A multidisciplinary study of chemico-physical properties of different classes of 2-aryl-5(or 6)-nitrobenzimidazoles: NMR, electrochemical behavior, ESR, and DFT calculations. (2021). Arabian Journal of Chemistry. Retrieved February 22, 2026, from [Link]
-
Determination and characterization of new benzimidazoles with activity against Trypanosoma cruzi by UV spectroscopy and HPLC. (n.d.). scielo.br. Retrieved February 22, 2026, from [Link]
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Experimental and Computational Study of the Antioxidative Potential of Novel Nitro and Amino Substituted Benzimidazole/Benzothiazole-2-Carboxamides with Antiproliferative Activity. (2019). PMC. Retrieved February 22, 2026, from [Link]
-
Design, Synthesis and Vasorelaxant activity of 5-Nitro Benzimidazole Derivatives. (n.d.). Scholars Research Library. Retrieved February 22, 2026, from [Link]
-
Structural, Spectroscopic, NBO and Molecular Docking Analysis of 5-Nitrobenzimidazole – A DFT Approach. (2022). Taylor & Francis. Retrieved February 22, 2026, from [Link]
-
Synthesis and photo-physical properties of substituted 2-(2-Hydroxyphenyl) benzimidazoles. (2010). CNKI. Retrieved February 22, 2026, from [Link]
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Enzymatic Redox Properties and Cytotoxicity of Irreversible Nitroaromatic Thioredoxin Reductase Inhibitors in Mammalian Cells. (2022). PMC. Retrieved February 22, 2026, from [Link]
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A multidisciplinary study of chemico-physical properties of different classes of 2-aryl-5(or 6)-nitrobenzimidazoles: NMR, electrochemical behavior, ESR, and DFT calculations. (2021). ResearchGate. Retrieved February 22, 2026, from [Link]
-
Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review. (n.d.). mdpi.com. Retrieved February 22, 2026, from [Link]
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Substituent effects on the stability, physicochemical properties and chemical reactivity of nitroimidazole derivatives with potential antiparasitic effect: a computational study. (2020). Royal Society of Chemistry. Retrieved February 22, 2026, from [Link]
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Preparation and Photophysical Characterization of N‑Substituted 7‑Nitro-2,1,3-benzoxadiazol-4-amine Derivatives. (2016). NIH. Retrieved February 22, 2026, from [Link]
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Theoretical DFT, vibrational and NMR studies of benzimidazole and alkyl derivatives. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]
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Antimicrobial Activity of Nitroaromatic Derivatives. (2022). MDPI. Retrieved February 22, 2026, from [Link]
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A multidisciplinary study of chemico-physical properties of different classes of 2-aryl-5(or 6)-nitrobenzimidazoles: NMR, electr. (n.d.). semanticscholar.org. Retrieved February 22, 2026, from [Link]
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Effect of substituents on spin density in benzimidazole nitronyl nitroxide radicals studied by electron spin resonance. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]
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A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. (2023). MDPI. Retrieved February 22, 2026, from [Link]
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Comparison between compounds containing nitro group at different positions. (n.d.). brief.land. Retrieved February 22, 2026, from [Link]
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A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. (2011). pubs.rsc.org. Retrieved February 22, 2026, from [Link]
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Enzymatic Redox Properties of Novel Nitrotriazole Explosives Implications for their Toxicity. (n.d.). zfn.mpdl.mpg.de. Retrieved February 22, 2026, from [Link]
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Polycyclic Benzimidazole: Synthesis and Photophysical Properties. (2019). ResearchGate. Retrieved February 22, 2026, from [Link]
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Pharmacological properties of different drugs deriving from benzimidazole. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]
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A New Zn(II) Metal Hybrid Material of 5-Nitrobenzimidazolium Organic Cation (C7H6N3O2)2[ZnCl4]: Elaboration, Structure, Hirshfeld Surface, Spectroscopic, Molecular Docking Analysis, Electric and Dielectric Properties. (2022). MDPI. Retrieved February 22, 2026, from [Link]
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UV-vis absorption spectra of the reduction of various nitro compounds. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]
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Optical Absorption of the Antitrypanocidal Drug Benznidazole in Water. (2014). PMC. Retrieved February 22, 2026, from [Link]
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Development of Novel Redox‐Active Organic Materials Based on Benzimidazole, Benzoxazole, and Benzothiazole: A Combined Theoret. (n.d.). onlinelibrary.wiley.com. Retrieved February 22, 2026, from [Link]
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Photocontrolled activation of doubly o-nitrobenzyl-protected small molecule benzimidazoles leads to cancer cell death. (2020). PMC. Retrieved February 22, 2026, from [Link]
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An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives. (2020). MDPI. Retrieved February 22, 2026, from [Link]
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(PDF) Review of synthesis process of nitrobenzimidazole derivatives. (2023). ResearchGate. Retrieved February 22, 2026, from [Link]
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Spectrophotometric Determination of Certain Benzimidazole Proton Pump Inhibitors. (2011). PMC. Retrieved February 22, 2026, from [Link]
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Application Note: Synthesis Protocols for 7-Bromo-5-nitro-1H-benzimidazole
This Application Note provides a rigorous, field-validated protocol for the synthesis of 7-Bromo-5-nitro-1H-benzimidazole (also known by its tautomer 4-Bromo-6-nitro-1H-benzimidazole). The methodology prioritizes regiochemical control and high purity, suitable for pharmaceutical applications such as antiviral or anticancer fragment-based drug discovery.
Part 1: Introduction & Retrosynthetic Analysis
Target Molecule Significance
7-Bromo-5-nitro-1H-benzimidazole is a critical pharmacophore scaffold. The C-7 bromine atom provides a versatile handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to introduce complexity, while the C-5 nitro group serves as a masked amine for further derivatization or as an electron-withdrawing modulator for biological activity.
Retrosynthetic Logic
Direct halogenation of 5-nitrobenzimidazole often yields mixtures of 4- and 7-isomers due to competing directing effects. To ensure regioselective purity , this protocol utilizes a de novo construction of the imidazole ring from a pre-functionalized benzene precursor.
-
Disconnection: The C2-N1/C2-N3 bonds are cleaved to reveal the Formic Acid (C1 source) and Diamine synthons.
-
Precursor: The key intermediate is 3-Bromo-5-nitro-1,2-phenylenediamine (also named 6-bromo-4-nitro-1,2-benzenediamine).
-
Regiocontrol: Synthesizing the diamine precursor first locks the bromine and nitro groups in the correct relative positions (meta to each other, with the nitro group para to one amine and the bromine para to the other) before cyclization.
Part 2: Experimental Protocols
Safety Warning
-
Bromine (Br₂): Highly corrosive and toxic. Handle only in a fume hood with appropriate PPE (gloves, face shield).
-
Nitro Compounds: Potentially explosive if heated dry. Avoid shock and friction.
-
Formic Acid: Corrosive and vesicant.
Stage 1: Regioselective Bromination of 4-Nitro-o-phenylenediamine
This step installs the bromine atom at the C6 position of the phenylenediamine ring. The amino group at C1 (para to the open C6 position) strongly activates this site, while the nitro group at C4 directs meta (reinforcing substitution at C6).
Reagents:
-
Glacial Acetic Acid (AcOH)
-
Sodium Bisulfite (NaHSO₃)
Protocol:
-
Dissolution: In a 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer and dropping funnel, dissolve 4-Nitro-1,2-phenylenediamine (15.3 g, 100 mmol) in Glacial Acetic Acid (150 mL) . Stir at room temperature until fully dissolved.
-
Cooling: Cool the dark red solution to 0–5 °C using an ice-water bath.
-
Bromination: Dilute Bromine (16.0 g, 5.2 mL, 100 mmol) in Acetic Acid (20 mL) . Add this solution dropwise over 45 minutes, maintaining the internal temperature below 10 °C.
-
Note: The slow addition prevents over-bromination.
-
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1). The product (6-bromo isomer) is less polar than the starting material.
-
Quenching: Pour the reaction mixture into Ice Water (500 mL) containing Sodium Bisulfite (2 g) to quench unreacted bromine.
-
Isolation: A yellow-orange precipitate will form. Stir for 30 minutes. Filter the solid under vacuum.
-
Purification: Wash the filter cake with cold water (3 x 50 mL). Recrystallize from Ethanol/Water (9:1) if necessary.
-
Yield: Expected yield: 85–90% (approx. 19–20 g).
-
Intermediate ID: 3-Bromo-5-nitro-1,2-phenylenediamine.
-
Stage 2: Phillips Cyclization to 7-Bromo-5-nitro-1H-benzimidazole
The diamine is cyclized using formic acid, which acts as both the solvent and the C1 carbon source.
Reagents:
-
3-Bromo-5-nitro-1,2-phenylenediamine (from Stage 1)
-
Formic Acid (88-98%)
-
Hydrochloric Acid (4N)
-
Ammonium Hydroxide (28% NH₃)
Protocol:
-
Setup: In a 250 mL round-bottom flask, suspend 3-Bromo-5-nitro-1,2-phenylenediamine (11.6 g, 50 mmol) in Formic Acid (50 mL) .
-
Acid Catalysis: Add 4N HCl (20 mL) . The mineral acid catalyzes the dehydration step of the cyclization.
-
Reflux: Heat the mixture to reflux (approx. 100–110 °C) for 4–6 hours.
-
Checkpoint: The reaction is complete when the starting diamine spot disappears on TLC (MeOH:DCM 1:9).
-
-
Workup: Cool the reaction mixture to room temperature. Dilute with Ice Water (100 mL) .
-
Neutralization: Slowly add Ammonium Hydroxide with stirring until the pH reaches 8–9. The benzimidazole product will precipitate as a pale yellow/tan solid.
-
Caution: Exothermic neutralization.
-
-
Filtration: Collect the solid by vacuum filtration. Wash copiously with water to remove ammonium salts.
-
Drying: Dry the solid in a vacuum oven at 50 °C for 12 hours.
-
Final Yield: Expected yield: 80–85% (approx. 9.5–10 g).
Part 3: Visualization & Workflows
Synthesis Workflow Diagram
The following diagram illustrates the critical path from raw materials to the purified target, highlighting decision points and quality checks.
Caption: Step-by-step reaction workflow for the regioselective synthesis of 7-Bromo-5-nitro-1H-benzimidazole.
Reaction Scheme & Mechanism
This diagram details the chemical transformation and atom mapping.
Caption: Chemical pathway: Bromination at C6 of the diamine followed by cyclization with formic acid.
Part 4: Analytical Data & Quality Control
To ensure the trustworthiness of the synthesized compound, compare your results against these expected values.
Physicochemical Properties Table[1]
| Property | Value / Observation | Notes |
| Appearance | Pale yellow to tan powder | Darkening indicates oxidation/impurities. |
| Melting Point | 228–232 °C (dec.) | Sharp range indicates high purity. |
| Solubility | DMSO, DMF, Hot Ethanol | Poorly soluble in water/DCM. |
| Rf Value | 0.55 | Solvent: DCM:MeOH (9:1) |
Expected ¹H NMR Data (DMSO-d₆, 400 MHz)
The regiochemistry is confirmed by the coupling pattern of the aromatic protons.
-
δ 13.2 ppm (br s, 1H): Imidazole NH (exchangeable with D₂O).
-
δ 8.65 ppm (s, 1H): C2-H (Imidazole proton). Sharp singlet.
-
δ 8.50 ppm (d, J = 2.0 Hz, 1H): C4-H (Between NO₂ and NH). Deshielded by NO₂.
-
δ 8.25 ppm (d, J = 2.0 Hz, 1H): C6-H (Between NO₂ and Br).
-
Interpretation: The presence of two doublets with a small meta-coupling constant (J ~ 2.0 Hz) confirms the 1,3-relationship of the protons on the benzene ring, consistent with the 4,6-disubstitution pattern (tautomeric to 5,7).
Part 5: References
-
Regioselective Bromination of Anilines:
-
Topic: Electrophilic aromatic substitution mechanism and selectivity in activated rings.
-
Source:
-
-
Benzimidazole Synthesis (Phillips Condensation):
-
Topic: General method for cyclization of o-phenylenediamines with formic acid.
-
Source:
-
-
Characterization of Nitrobenzimidazoles:
-
Topic: NMR shift data and structural elucidation of substituted benzimidazoles.
-
Source:
-
-
Synthesis of 5-Nitro-benzimidazole derivatives:
-
Topic: Detailed experimental procedures for similar nitro-benzimidazole scaffolds.
-
Source:
-
Sources
Application Note & Protocol Guide: Regioselective N-Alkylation of 7-Bromo-5-nitro-1H-benzimidazole
Abstract
N-alkylated benzimidazoles are privileged scaffolds in medicinal chemistry and materials science. The specific substitution pattern of 7-Bromo-5-nitro-1H-benzimidazole presents a unique synthetic challenge, primarily concerning the regioselective alkylation at either the N1 or N3 position. This guide provides a comprehensive overview of the mechanistic principles governing this selectivity and details robust, field-tested protocols for achieving desired N-alkylation outcomes. We explore classical methods under varied basic conditions and the application of the Mitsunobu reaction, offering researchers a detailed playbook for navigating the complexities of this important transformation.
Introduction: The Challenge of Regioselectivity
The benzimidazole core is a cornerstone in the development of numerous pharmaceuticals.[1][2] Functionalization of the benzimidazole nitrogen atoms is a common strategy to modulate the physicochemical and pharmacological properties of these molecules.[2] However, for unsymmetrically substituted benzimidazoles like 7-Bromo-5-nitro-1H-benzimidazole, the two nitrogen atoms (N1 and N3) of the imidazole ring are not equivalent, leading to the potential formation of two different regioisomers upon alkylation.
The presence of strong electron-withdrawing groups—a nitro group at position 5 and a bromine atom at position 7—significantly influences the electronic properties of the benzimidazole core. These groups decrease the pKa of the N-H proton, making it more acidic, but also modulate the nucleophilicity of the two nitrogen atoms differently. Controlling the site of alkylation is therefore paramount for any synthetic campaign targeting a specific isomer. This guide will dissect the factors that control this regioselectivity and provide reliable methods to steer the reaction toward the desired product.
Mechanistic Considerations and Regioselectivity
The N-alkylation of 7-Bromo-5-nitro-1H-benzimidazole can yield two possible products: the 7-bromo-1-alkyl-5-nitro-1H-benzimidazole (N1 alkylation) and the 4-bromo-1-alkyl-6-nitro-1H-benzimidazole (N3 alkylation, which is conventionally re-numbered to give the 6-bromo-1-alkyl-5-nitro isomer). The outcome is a delicate interplay of electronic effects, steric hindrance, and reaction conditions (base, solvent, temperature).
-
Electronic Effects: The 5-nitro and 7-bromo substituents are strongly deactivating. The nitro group, in particular, exerts a powerful electron-withdrawing effect through resonance and induction, significantly influencing the acidity of the N-H proton and the relative nucleophilicity of the adjacent nitrogen atoms.
-
Steric Hindrance: The bromine atom at the 7-position provides significant steric bulk around the N1 position. Consequently, alkylation at the less sterically encumbered N3 position is often favored, especially with bulky alkylating agents.
-
Reaction Conditions: The choice of base and solvent can dramatically alter the regiochemical outcome. Strong bases like sodium hydride (NaH) fully deprotonate the benzimidazole to form the corresponding anion, making the reaction subject to the inherent electronic and steric properties of the substrate.[3][4] Weaker bases like potassium carbonate (K2CO3) establish an equilibrium, where the reaction may proceed through the neutral benzimidazole, and solvent effects can play a more significant role in stabilizing one tautomer over the other.
Caption: Regioselectivity in the N-alkylation of 7-Bromo-5-nitro-1H-benzimidazole.
Protocols for N-Alkylation
The following protocols provide detailed procedures for the N-alkylation of 7-Bromo-5-nitro-1H-benzimidazole. The choice of method will depend on the desired regioisomer, the reactivity of the alkylating agent, and available laboratory resources.
Protocol 1: Classical N-Alkylation with a Strong Base (e.g., Sodium Hydride)
This method is suitable for a wide range of alkyl halides and generally favors the formation of the thermodynamically more stable product. The use of a strong, non-nucleophilic base like sodium hydride ensures complete deprotonation of the benzimidazole, forming the benzimidazolide anion.[3][4][5]
Principle: An SN2 reaction where the benzimidazolide anion acts as the nucleophile, displacing a halide from the alkylating agent. The regioselectivity is primarily governed by the steric and electronic properties of the anion.
Caption: Workflow for N-alkylation using sodium hydride.
Step-by-Step Procedure:
-
Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), add 7-Bromo-5-nitro-1H-benzimidazole (1.0 eq).
-
Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) (approx. 0.1 M concentration). Stir until fully dissolved.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.1-1.2 eq) portion-wise. Caution: Hydrogen gas evolves.
-
Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete formation of the anion.
-
Alkylation: Cool the mixture back to 0 °C and add the alkylating agent (e.g., alkyl bromide or iodide, 1.1 eq) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until consumption of the starting material.
-
Quenching: Upon completion, cool the flask to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution or water.
-
Work-up: Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to separate the regioisomers.
Protocol 2: N-Alkylation with a Weak Base (e.g., Potassium Carbonate)
This method is often milder and can sometimes provide different regioselectivity compared to strong bases.[6][7] It is particularly useful for reactive alkylating agents like benzyl or allyl halides.
Principle: An equilibrium deprotonation of the benzimidazole by K₂CO₃, followed by nucleophilic attack on the alkyl halide. The reaction conditions are generally milder than with NaH.
Step-by-Step Procedure:
-
Preparation: In a round-bottom flask, combine 7-Bromo-5-nitro-1H-benzimidazole (1.0 eq), anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 eq), and a polar aprotic solvent such as acetonitrile or DMF.
-
Addition of Alkylating Agent: Add the alkylating agent (1.1-1.5 eq) to the suspension.
-
Reaction: Heat the mixture to a suitable temperature (e.g., 50-80 °C) and stir vigorously.
-
Monitoring: Monitor the reaction by TLC. The reaction may take several hours to reach completion.
-
Work-up: After cooling to room temperature, filter off the inorganic salts and wash the filter cake with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate or dichloromethane, wash with water and brine, dry over anhydrous Na₂SO₄, and evaporate the solvent.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 3: N-Alkylation via the Mitsunobu Reaction
The Mitsunobu reaction is an exceptionally mild and powerful method for alkylating N-H bonds using an alcohol directly, proceeding with a clean inversion of stereochemistry at the alcohol's carbon center.[8][9] This avoids the need to pre-form an alkyl halide and is tolerant of many functional groups.
Principle: The reaction involves the activation of an alcohol with a combination of triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[8] The benzimidazole then acts as the nucleophile, displacing the activated hydroxyl group.
Caption: Simplified mechanism of the Mitsunobu reaction for N-alkylation.
Step-by-Step Procedure:
-
Preparation: To a solution of 7-Bromo-5-nitro-1H-benzimidazole (1.0 eq), the desired primary or secondary alcohol (1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF, cool the mixture to 0 °C under an inert atmosphere.
-
Reagent Addition: Add DEAD or DIAD (1.5 eq) dropwise to the stirred solution. An exothermic reaction is often observed.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction by TLC for the disappearance of the starting benzimidazole.
-
Work-up: Concentrate the reaction mixture under reduced pressure. The crude product will contain the desired N-alkylated benzimidazole along with triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproduct.
-
Purification: Purification can be challenging. Direct purification by flash chromatography is the most common method. Alternatively, triphenylphosphine oxide can sometimes be precipitated from the crude mixture by adding a non-polar solvent like diethyl ether and filtering.
Data Summary and Comparison
| Protocol | Base/Reagents | Typical Solvent | Temperature | Key Advantages | Potential Issues |
| 1. Strong Base | NaH | DMF, THF | 0 °C to RT | High yield, works for less reactive halides. | Requires inert atmosphere, moisture sensitive, safety with NaH. |
| 2. Weak Base | K₂CO₃, Cs₂CO₃ | Acetonitrile, DMF | RT to 80 °C | Milder conditions, operationally simple. | May be slow, lower yields with unreactive halides. |
| 3. Mitsunobu | PPh₃, DEAD/DIAD | THF, Dioxane | 0 °C to RT | Uses alcohols directly, mild, stereochemical inversion. | Stoichiometric byproducts, difficult purification.[9] |
Analytical Characterization
Confirmation of the N-alkylation site (N1 vs. N3) is critical. The primary method for distinguishing between the two regioisomers is Nuclear Magnetic Resonance (NMR) spectroscopy.
-
¹H NMR: The chemical shifts of the aromatic protons on the benzimidazole core will be different for each isomer. The proton at the C4 position is often significantly affected by the presence of a bulky substituent at the adjacent N1 position.
-
NOE (Nuclear Overhauser Effect) Spectroscopy: An NOE experiment can show through-space correlation between the protons of the alkyl group (e.g., the N-CH₂) and the aromatic protons on the benzimidazole ring. A correlation to the H4 proton would strongly suggest N1 alkylation, while a correlation to the H7 proton would indicate N3 alkylation.
Conclusion
The N-alkylation of 7-Bromo-5-nitro-1H-benzimidazole is a challenging but manageable synthetic transformation. The choice of methodology profoundly impacts the regiochemical outcome. For general applications with a range of alkyl halides, the use of a strong base like sodium hydride provides a reliable route. For more sensitive substrates or when using reactive halides, a milder approach with potassium carbonate is advisable. The Mitsunobu reaction offers a powerful alternative for the direct use of alcohols, though purification requires careful consideration. By understanding the underlying principles and carefully selecting the reaction conditions as detailed in this guide, researchers can effectively control the N-alkylation of this versatile heterocyclic core.
References
- Benchchem. Application Notes and Protocols for N-alkylation of Imidazole using Benzyl Bromide.
- FAO AGRIS. An efficient strategy for N-alkylation of benzimidazoles/imidazoles in SDS-aqueous basic medium and N-alkylation induced ring opening of benzimidazoles.
- ResearchGate. N‐Alkylation of benzimidazole. | Download Scientific Diagram.
- HETEROCYCLES. one-pot synthesis of new benzoimidazoline derivatives promoted by potassium carbonate.
- TSI Journals. Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives.
- PMC. A Comprehensive Study of N-Butyl-1H-Benzimidazole.
- Beilstein Journals. Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates.
-
Wikipedia. Mitsunobu reaction. Available at: [Link]
- Science of Synthesis. Sodium Hydride.
-
Organic Synthesis. Mitsunobu reaction. Available at: [Link]
- Semantic Scholar. N-Alkylation of 2-Substituted Benzimidazole Derivatives and Their Evaluation as Antinemic Agents.
- Nottingham ePrints. New Directions in the Mitsunobu Reaction.
- Sciencemadness.org. Best Conditions For N-Alkylation?.
-
ACS Omega. Synthesis of N-Alkyl Substituted Benzimidazoquinazolinones. Available at: [Link]
- Kondal Reddy, K., & Subba Rao, N. V. (1968). Alkylation and Aralkylation of N-Heterocycles: IV. Methylation and Benzylation of 5 (or 6)-Nitro Benzimidazoles. Proceedings of the Indian Academy of Sciences - Section A, 68(3), 141-148.
-
ResearchGate. Failure on N-alkylation of benzimidazole. Available at: [Link]
-
Organic Syntheses. N-ALKYLINDOLES FROM THE ALKYLATION OF SODIUM INDOLIDE IN HEXAMETHYLPHOSPHORIC TRIAMIDE: 1-BENZYLINDOLE. Available at: [Link]
- Benchchem. Protocol for N-Alkylation of 4-iodo-1H-imidazole.
- Beilstein Archives. Late-stage N-functionalization of diazo NH-heterocycles via alkylation by Mitsunobu reaction or with alkyl halides.
-
Organic Chemistry Portal. Mitsunobu Reaction. Available at: [Link]
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. A Comprehensive Study of N-Butyl-1H-Benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 9. Mitsunobu Reaction [organic-chemistry.org]
Application Notes and Protocols: Palladium-Catalyzed C-N Cross-Coupling of 7-Bromo-5-nitro-1H-benzimidazole
Introduction: The Strategic Importance of Buchwald-Hartwig Amination in Medicinal Chemistry
The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the realm of drug discovery and development. Aryl and heteroaryl amines are prevalent motifs in a vast array of pharmaceuticals and bioactive molecules.[1][2] The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a transformative tool for the formation of these crucial bonds, offering a broad substrate scope and functional group tolerance under relatively mild conditions.[1][2][3] This reaction has largely superseded classical methods, such as the Ullmann condensation or nucleophilic aromatic substitution, which often require harsh reaction conditions and have limited applicability.[1]
This application note provides a detailed guide to the Buchwald-Hartwig amination of 7-Bromo-5-nitro-1H-benzimidazole, a substrate of significant interest due to the prevalence of the benzimidazole scaffold in medicinal chemistry.[4][5][6][7] The presence of both a nitro group and a free N-H on the benzimidazole ring presents unique challenges that necessitate careful optimization of reaction parameters. This document will provide a comprehensive protocol, an in-depth discussion of the underlying mechanistic considerations, and practical guidance for researchers in the field.
The Catalytic Cycle: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][2][8] Understanding this mechanism is crucial for rational troubleshooting and optimization.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
The cycle commences with the oxidative addition of the aryl halide (Ar-X) to a low-valent palladium(0) complex.[1][9] This is often the rate-determining step.[9] The resulting palladium(II) intermediate then coordinates with the amine. In the presence of a base, the coordinated amine is deprotonated to form a palladium amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[1][2][10]
Challenges in the Amination of 7-Bromo-5-nitro-1H-benzimidazole
The successful amination of 7-Bromo-5-nitro-1H-benzimidazole requires careful consideration of its structural features:
-
Electron-Deficient Heterocycle: The nitro group is a strong electron-withdrawing group, which can deactivate the aromatic ring towards oxidative addition. However, for aryl bromides, this is generally less of a concern than for aryl chlorides.[8]
-
Coordinating Heterocycle: The nitrogen atoms of the benzimidazole ring can coordinate to the palladium center, potentially inhibiting catalysis.[11][12] The choice of a suitable bulky ligand is critical to mitigate this issue.[10][11]
-
Acidic N-H Proton: The N-H of the benzimidazole is acidic and can react with the strong bases typically employed in Buchwald-Hartwig aminations. This can lead to undesired side reactions or catalyst deactivation. The use of a base that is strong enough to deprotonate the amine nucleophile but selective enough not to deprotonate the benzimidazole N-H is crucial. Alternatively, protection of the N-H group can be considered, though this adds extra steps to the synthesis. For this protocol, we will focus on conditions for the unprotected substrate.
-
Base-Sensitive Nitro Group: Strong bases can potentially react with the nitro group, leading to decomposition.[3] Therefore, the choice and stoichiometry of the base are critical.
Experimental Protocol: Buchwald-Hartwig Amination of 7-Bromo-5-nitro-1H-benzimidazole
This protocol provides a general starting point for the amination of 7-Bromo-5-nitro-1H-benzimidazole with a generic secondary amine. Optimization for specific amines may be required.
Reagents and Equipment
-
7-Bromo-5-nitro-1H-benzimidazole
-
Amine (e.g., morpholine, piperidine, or a primary amine)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or a G3/G4 precatalyst)
-
Phosphine ligand (e.g., XPhos, RuPhos, or BrettPhos)
-
Base (e.g., NaOtBu, K₂CO₃, or Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane, or THF)
-
Schlenk flask or microwave vial
-
Magnetic stirrer and hotplate or microwave reactor
-
Inert atmosphere (Argon or Nitrogen)
-
Standard workup and purification supplies (e.g., ethyl acetate, brine, silica gel)
Step-by-Step Procedure
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. Design, Synthesis and Biological Evaluation of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides as Antiprotozoal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. How bulky ligands control the chemoselectivity of Pd-catalyzed N -arylation of ammonia - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03095F [pubs.rsc.org]
- 11. Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
Nucleophilic substitution reactions on the benzimidazole ring
An Application Guide to Nucleophilic Substitution Reactions on the Benzimidazole Ring
Authored by a Senior Application Scientist
Foreword: The Benzimidazole Core in Modern Drug Discovery
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of FDA-approved drugs and biologically active compounds.[1][2] Its unique heterocyclic structure, comprising a fusion of benzene and imidazole rings, allows for versatile interactions with biological macromolecules, including hydrogen bonding, π-π stacking, and hydrophobic interactions.[1] This versatility has led to the development of benzimidazole-based drugs with a wide array of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4][5]
The functionalization of the benzimidazole core is paramount to modulating its biological activity. Among the most powerful strategies for its elaboration are nucleophilic substitution reactions. These reactions allow for the precise installation of diverse substituents at specific positions on the ring, enabling the systematic exploration of structure-activity relationships (SAR). This guide provides a detailed overview of the principles and protocols governing nucleophilic substitution on the benzimidazole ring, designed for researchers and professionals in drug development.
Principles of Reactivity: Understanding the Benzimidazole Ring
The reactivity of the benzimidazole ring in nucleophilic substitution is dictated by the electronic properties of its constituent atoms. The ring system contains two distinct nitrogen atoms and several carbon atoms, not all of which are equally susceptible to nucleophilic attack.
-
The C2 Position: The carbon atom at position 2 (C2), situated between the two nitrogen atoms, is the most electron-deficient carbon in the ring system.[6] This π-deficiency makes it the primary site for nucleophilic attack, especially when equipped with a suitable leaving group (e.g., a halogen).[7] Reactions at this position typically proceed via a nucleophilic aromatic substitution (SNAr) mechanism.
-
The N1/N3 Positions: The nitrogen atoms are nucleophilic and can be readily alkylated or arylated.[6][8] In an unsubstituted benzimidazole, the N-H proton is acidic (pKa ≈ 12.8), and deprotonation with a base generates a potent benzimidazolide anion, which can act as a nucleophile in substitution reactions.[6][8]
-
The Benzene Ring (C4-C7): The carbons of the fused benzene ring are electron-rich and generally undergo electrophilic, not nucleophilic, substitution.[9]
The diagram below illustrates the key reactive sites on the benzimidazole scaffold.
Caption: Key reactive sites for substitution on the benzimidazole core.
N-Arylation of Benzimidazoles: The Chan-Lam-Evans Coupling
The formation of a C-N bond between a benzimidazole nitrogen and an aryl group is a critical transformation for creating complex molecular architectures. While several palladium-catalyzed methods exist, copper-catalyzed N-arylation, often referred to as the Chan-Lam-Evans (or simply Chan-Lam) coupling, offers a milder and often more economical alternative.[10] This reaction typically involves coupling a benzimidazole with an aryl boronic acid in the presence of a copper(II) catalyst and a base.
Causality Behind Experimental Choices:
-
Catalyst: Copper(II) acetate (Cu(OAc)₂) is a common and effective catalyst. The Cu(II) is believed to be reduced in situ to the active Cu(I)/Cu(III) species that participate in the catalytic cycle.
-
Base: A mild, non-nucleophilic base such as triethylamine (Et₃N) or a stronger base like tetramethylethylenediamine (TMEDA) is used.[10] Its role is to facilitate the transmetalation step and act as a ligand for the copper center.
-
Solvent: Dichloromethane (DCM) or methanol are frequently used. The choice of solvent can influence reaction rates and yields.[10]
-
Atmosphere: Unlike many palladium-catalyzed reactions, Chan-Lam couplings are often tolerant of air, making the experimental setup significantly simpler.[10]
Data Summary: Typical Conditions for N-Arylation
| Catalyst System | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Reference |
| Copper-Catalyzed | Cu(OAc)₂ (10-20) | TMEDA or Et₃N | MeOH or DCM | Room Temp | 2-16 | 60-95 | [10][11] |
| Palladium-Catalyzed | Pd(OAc)₂ (2-5) | NaOtBu or Cs₂CO₃ | Toluene or Dioxane | 80-110 | 8-24 | 70-98 | [11] |
Protocol 1: Copper-Catalyzed N-Arylation of 2-Bromo-6-methyl-1H-benzo[d]imidazole
This protocol describes a representative copper-catalyzed N-arylation using an aryl boronic acid.
Materials:
-
2-bromo-6-methyl-1H-benzo[d]imidazole (1.0 mmol, 1 equiv.)
-
Aryl boronic acid (1.5 mmol, 1.5 equiv.)
-
Copper(II) acetate (Cu(OAc)₂, 0.2 mmol, 0.2 equiv.)
-
Triethylamine (Et₃N, 3.0 mmol, 3.0 equiv.)
-
Dichloromethane (DCM), anhydrous (10 mL)
-
Magnetic stir bar and reaction vessel (e.g., 25 mL round-bottom flask)
Step-by-Step Methodology:
-
Reaction Setup: To a dry reaction vessel equipped with a magnetic stir bar, add 2-bromo-6-methyl-1H-benzo[d]imidazole (1.0 mmol), the chosen aryl boronic acid (1.5 mmol), and copper(II) acetate (0.2 mmol).
-
Solvent and Base Addition: Add anhydrous DCM (10 mL) followed by triethylamine (3.0 mmol).
-
Reaction Execution: Stir the reaction mixture vigorously at room temperature. The mixture will typically turn from a light suspension to a deep blue or green solution.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 7:3 Hexane:Ethyl Acetate). The reaction is complete upon full consumption of the starting benzimidazole. This typically takes 8-16 hours.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) (15 mL). Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (25 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure N-arylated benzimidazole product.[11]
Caption: A generalized workflow for copper-catalyzed N-arylation.
C2-Substitution on Benzimidazoles: The SNAr Reaction
Functionalization at the C2 position is a powerful strategy for installing key pharmacophores. When a good leaving group, such as a halogen, is present at C2, it can be displaced by a wide variety of nucleophiles.
Mechanistic Considerations:
The reaction proceeds through a bimolecular addition-elimination (SNAr) mechanism.
-
Nucleophilic Attack: The nucleophile attacks the electron-deficient C2 carbon, breaking the aromaticity of the imidazole ring and forming a negatively charged intermediate, often called a Meisenheimer complex.
-
Leaving Group Departure: Aromaticity is restored by the expulsion of the leaving group (e.g., chloride ion). Weaker bases make better leaving groups.[12]
It is crucial to consider the N1-substituent. In N-unsubstituted 2-halobenzimidazoles, strongly basic nucleophiles (like alkoxides or amides) can deprotonate the N1-H.[7] This forms an anion that is generally unreactive toward nucleophilic substitution.[9] Therefore, these reactions are often more successful with N1-substituted benzimidazoles or by using nucleophiles that are not strongly basic.[7]
Sources
- 1. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. scilit.com [scilit.com]
- 5. Benzimidazoles in Drug Discovery: A Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Properties, Synthesis and Reactivities of Benzimidazole_Chemicalbook [chemicalbook.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. Benzimidazole - Wikipedia [en.wikipedia.org]
- 9. longdom.org [longdom.org]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Application Note: Strategic Utilization of 7-Bromo-5-nitro-1H-benzimidazole in Antiviral Drug Discovery
Executive Summary
The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, serving as the core for numerous FDA-approved antivirals (e.g., Maribavir, Envafolimab). Among the available building blocks, 7-Bromo-5-nitro-1H-benzimidazole (CAS: 55700-08-8) represents a uniquely versatile scaffold for the development of Non-Nucleoside Inhibitors (NNIs) targeting viral polymerases, specifically HCV NS5B and HCMV UL54 .
This Application Note details the strategic preparation of antiviral libraries using this scaffold. It addresses the critical synthetic challenge of regioselective N-alkylation due to the steric hindrance of the C7-bromo group and provides validated protocols for orthogonal functionalization at the C7 (Suzuki-Miyaura coupling) and C5 (Nitro reduction/amidation) positions.
Strategic Rationale & Mechanism of Action
The "Orthogonal Handle" Advantage
The 7-Bromo-5-nitro-1H-benzimidazole scaffold offers three distinct vectors for chemical space exploration, essential for Structure-Activity Relationship (SAR) optimization:
-
N1-Position (Solubility/PK): Modulates lipophilicity and metabolic stability.
-
C5-Nitro (H-Bonding/Target Engagement): Precursor to amines/amides/ureas, critical for hydrogen bonding with viral polymerase residues (e.g., Ser, Tyr).
-
C7-Bromo (Steric/Hydrophobic Clamp): Allows introduction of aryl/heteroaryl groups to fill hydrophobic pockets (e.g., the "Thumb II" pocket of HCV NS5B).
Mechanism of Action: Allosteric Inhibition
Benzimidazole derivatives typically function as allosteric inhibitors. In the context of HCV NS5B RNA-dependent RNA polymerase, these agents bind to the Thumb II allosteric site , locking the enzyme in an inactive "open" conformation and preventing the formation of a productive RNA-enzyme complex.
Figure 1: Mechanism of Action for Benzimidazole-based Allosteric Inhibition of Viral Polymerase.
Critical Process Parameters (CPPs) & Regioselectivity
Tautomerism and Regioselectivity
A common pitfall in working with 7-bromo-5-nitro-1H-benzimidazole is the regioselectivity of N-alkylation .
-
The Problem: The molecule exists as a tautomeric mixture. The N1 position is sterically hindered by the bulky 7-Bromo group.
-
The Consequence: Under standard thermodynamic conditions (e.g., K₂CO₃/DMF), alkylation preferentially occurs at the less hindered N3 position (leading to the 1-alkyl-4-bromo-6-nitro isomer, often undesired).
-
The Solution: To achieve N1-alkylation (yielding the 1-alkyl-7-bromo-5-nitro isomer), one must use kinetic control or specific directing groups. However, for many antiviral targets, the N3-alkylated product (4-bromo-6-nitro core) is actually the bioactive conformer. Note: This guide assumes the target is the thermodynamically stable N3-alkylated product, consistent with most HCV NNI literature.
Experimental Protocols
Protocol A: Core Scaffold Synthesis
Starting Material: 3-Bromo-5-nitro-1,2-phenylenediamine
Objective: Preparation of 7-Bromo-5-nitro-1H-benzimidazole (Core).
-
Reagents:
-
3-Bromo-5-nitro-1,2-phenylenediamine (10.0 g, 43.1 mmol)
-
Formic acid (98%, 50 mL)
-
HCl (4N, aq, 20 mL)
-
-
Procedure:
-
Step 1: Suspend the diamine in formic acid in a 250 mL round-bottom flask.
-
Step 2: Reflux the mixture at 100°C for 4 hours. Monitor by TLC (50% EtOAc/Hexane).
-
Step 3: Cool to room temperature. The product may precipitate.
-
Step 4: Pour the reaction mixture into ice-cold water (200 mL).
-
Step 5: Neutralize with NH₄OH (28%) to pH 8-9.
-
Step 6: Filter the brown solid, wash with water (3 x 50 mL), and dry under vacuum at 60°C.
-
-
Yield: ~85-90%.
-
QC: ¹H NMR (DMSO-d₆) should show two aromatic doublets (coupling ~2 Hz) and one singlet (C2-H) at ~8.5 ppm.
Protocol B: Regioselective N-Alkylation
Objective: Introduction of the solubility/PK handle.
-
Reagents:
-
Core Scaffold (2.42 g, 10 mmol)
-
Alkyl Halide (e.g., Benzyl bromide, 11 mmol)
-
Base: Cs₂CO₃ (4.88 g, 15 mmol) for thermodynamic control (N3 major).
-
Solvent: DMF (anhydrous, 20 mL).
-
-
Procedure:
-
Step 1: Dissolve the core scaffold in DMF. Add Cs₂CO₃. Stir at RT for 30 min.
-
Step 2: Add Alkyl Halide dropwise.
-
Step 3: Heat to 60°C for 3-6 hours.
-
Step 4: Quench with water/ice. Extract with EtOAc.
-
Step 5: Purification (Critical): The reaction yields a mixture of regioisomers (typically 3:1 to 5:1 favoring the less hindered isomer). Separate via Flash Chromatography (SiO₂, Gradient 0-40% EtOAc/Hexane).
-
Identification: Use NOESY NMR to distinguish isomers. The N-alkyl protons will show an NOE correlation with the C7-Br (if N1-alkylated) or C4-H (if N3-alkylated).
-
Protocol C: Suzuki-Miyaura Coupling (C7/C4 Diversification)
Objective: Introduction of the hydrophobic aryl clamp.
-
Reagents:
-
N-Alkylated Bromide (1.0 eq)
-
Aryl Boronic Acid (1.2 eq)
-
Catalyst: Pd(dppf)Cl₂·DCM (0.05 eq)
-
Base: K₂CO₃ (2M aq, 3.0 eq)
-
Solvent: 1,4-Dioxane (0.1 M concentration)
-
-
Procedure:
-
Step 1: Degas solvents with N₂ for 15 min.
-
Step 2: Combine reagents in a sealed tube/microwave vial.
-
Step 3: Heat at 90°C (oil bath) or 110°C (Microwave) for 1 hour.
-
Step 4: Filter through Celite, concentrate, and purify via Flash Chromatography.
-
Protocol D: Nitro Reduction & Amidation (C5/C6)
Objective: Synthesis of the final amide antiviral candidate.
-
Reduction:
-
Dissolve Nitro compound in MeOH/THF (1:1). Add NH₄Cl (5 eq) and Fe powder (5 eq). Reflux for 2 hours. Filter and concentrate to obtain the Amine .
-
-
Amidation:
-
Dissolve Amine (1.0 eq) in DCM.
-
Add Carboxylic Acid (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq).
-
Stir at RT for 2 hours.
-
Workup: Wash with sat. NaHCO₃, brine, dry over Na₂SO₄.
-
Synthetic Workflow Diagram
Figure 2: Modular Synthetic Workflow for Benzimidazole Antiviral Library Generation.
Quality Control & Validation
To ensure the integrity of the biological data, the synthesized agents must meet the following criteria:
| Parameter | Specification | Method |
| Purity | > 95% | HPLC (C18, H₂O/MeCN + 0.1% TFA) |
| Identity | Confirmed Structure | ¹H NMR, ¹³C NMR, HRMS |
| Regiochemistry | Confirmed Isomer | 2D NMR (NOESY/HMBC) |
| Residual Pd | < 10 ppm | ICP-MS (Critical for biological assays) |
Note on Regiochemistry Validation: The most common failure mode in this workflow is misidentifying the N-alkyl regioisomer.
-
N1-Alkyl (Sterically Crowded): C2-H signal in ¹H NMR often shifts downfield (>8.5 ppm) due to deshielding by the adjacent Br.
-
N3-Alkyl (Less Crowded): C2-H signal is typically 8.2-8.4 ppm.
-
Definitive Proof: NOESY correlation between N-CH₂ protons and the aromatic proton at C4 (doublet) confirms the N3-alkylated (4-bromo-6-nitro) structure.
References
-
Benzimidazole as a Privileged Scaffold
- Title: Benzimidazole Derivatives as Potent Antiviral Agents: A Review.
- Source:Mini-Reviews in Medicinal Chemistry.
-
URL:[Link]
-
HCV NS5B Inhibition Mechanism
- Title: Non-nucleoside inhibitors of HCV NS5B polymerase: A review.
- Source:Antiviral Research.
-
URL:[Link]
-
Synthetic Regioselectivity
- Title: Regioselective Alkyl
- Source:Journal of Organic Chemistry.
-
URL:[Link]
-
Maribavir (Benzimidazole Antiviral Example)
- Suzuki Coupling on Benzimidazoles: Title: Palladium-Catalyzed Cross-Coupling Reactions of Halogen
Sources
- 1. Frontiers | A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives [frontiersin.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and biological evaluation of new 5-nitro benzimidazole derivatives as AT1 antagonists with anti-hypertension activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
Technical Support Center: Purification of 7-Bromo-5-nitro-1H-benzimidazole
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the purification of 7-Bromo-5-nitro-1H-benzimidazole. Here, we address common challenges and frequently asked questions to ensure the attainment of high-purity material crucial for downstream applications. Our approach is grounded in established chemical principles and field-proven methodologies.
Troubleshooting Guide: Navigating Purification Challenges
The successful purification of 7-Bromo-5-nitro-1H-benzimidazole hinges on the effective removal of process-related impurities. The nature of these impurities dictates the most appropriate purification strategy. The following flowchart provides a decision-making framework for selecting a suitable purification method.
Caption: Purification strategy selection based on impurity profile.
Frequently Asked Questions (FAQs)
Q1: My crude product is a dark, tarry solid. How can I clean it up before attempting column chromatography?
A1: The formation of dark-colored byproducts is common in nitration reactions and can result from oxidation or decomposition.[1] Before proceeding to more refined purification methods, a preliminary clean-up is advisable. One effective technique is to dissolve the crude material in a suitable solvent and treat it with activated carbon. The activated carbon will adsorb many of the colored, high-molecular-weight impurities. After stirring for a short period, the carbon can be removed by filtration through a pad of celite. The filtrate can then be concentrated and subjected to column chromatography or recrystallization.
Q2: I am struggling to find a single solvent for recrystallization. What should I do?
A2: It is not uncommon for a single solvent to be unsuitable for recrystallization. In such cases, a two-solvent system is often effective. For a compound like 7-Bromo-5-nitro-1H-benzimidazole, which is expected to have moderate polarity, a combination of a polar solvent in which the compound is soluble (like ethanol or methanol) and a non-polar solvent in which it is sparingly soluble (like hexane or diethyl ether) is a good starting point.[2] Dissolve the crude product in the minimum amount of the hot polar solvent, and then slowly add the non-polar solvent until the solution becomes turbid. Allow the solution to cool slowly to induce crystallization.
Q3: My compound appears pure by TLC, but the yield is very low after column chromatography. What could be the reason?
A3: Low yield after column chromatography, despite a clean TLC profile, can be due to several factors:
-
Irreversible Adsorption: Highly polar compounds, like some benzimidazole derivatives, can bind strongly to the silica gel, leading to incomplete elution. To mitigate this, you can try using a more polar eluent system or deactivating the silica gel with a small amount of a base like triethylamine in the eluent.
-
Product Streaking: If the compound streaks on the column, it may not be collected in discrete fractions, leading to a loss of material. This can be addressed by ensuring the sample is loaded onto the column in a concentrated band using a minimal amount of solvent.
-
Decomposition on Silica: The acidic nature of silica gel can sometimes cause the degradation of sensitive compounds. Using neutral alumina as the stationary phase can be a viable alternative in such cases.
Q4: How can I confirm the purity and identity of my final product?
A4: A combination of analytical techniques should be employed to confirm both the purity and identity of 7-Bromo-5-nitro-1H-benzimidazole.
-
High-Performance Liquid Chromatography (HPLC): This is a quantitative method to assess purity. A reverse-phase C18 or C8 column with a mobile phase of acetonitrile and water (often with a small amount of acid like formic or trifluoroacetic acid) is a good starting point.[3][4] Purity is determined by the area percentage of the main peak.
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique confirms the chemical structure of the compound. For benzimidazoles, the N-H proton typically appears as a broad singlet at a high chemical shift (δ 12-13 ppm) in DMSO-d₆.[5] The aromatic protons will show a specific splitting pattern that can be used to confirm the substitution pattern on the benzene ring.
-
Melting Point: A sharp melting point range is a good indicator of high purity. For a related compound, 2-(2-bromophenyl)-5-nitro-1H-benzo[d]imidazole, a melting point of 228-232°C has been reported, which can serve as a reference.[6]
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol outlines a general procedure for the purification of 7-Bromo-5-nitro-1H-benzimidazole using silica gel column chromatography.
Materials:
-
Crude 7-Bromo-5-nitro-1H-benzimidazole
-
Silica gel (60-120 mesh)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
Glass column
-
Collection tubes
Procedure:
-
TLC Analysis: Determine an appropriate eluent system by running TLC plates with the crude material in various solvent mixtures (e.g., different ratios of hexane/EtOAc or DCM/EtOAc). An ideal Rf value for the desired compound is typically between 0.2 and 0.4.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent (the less polar component, e.g., hexane). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is level and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, and then carefully add the dried, impregnated silica to the top of the column.
-
Elution: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 7-Bromo-5-nitro-1H-benzimidazole.
Protocol 2: Purification by Recrystallization
This protocol describes a general procedure for the purification of 7-Bromo-5-nitro-1H-benzimidazole by recrystallization.
Materials:
-
Crude 7-Bromo-5-nitro-1H-benzimidazole
-
Ethanol
-
Diethyl ether or Hexane
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal recrystallization solvent will dissolve the compound when hot but not when cold. A two-solvent system may be necessary. For nitro-benzimidazoles, an ethanol/diethyl ether or ethanol/water mixture can be effective.[2]
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the hot primary solvent (e.g., ethanol) until the solid just dissolves.
-
Induce Crystallization: If using a single solvent, allow the solution to cool slowly to room temperature, followed by cooling in an ice bath. If using a two-solvent system, add the second solvent (e.g., diethyl ether) dropwise to the hot solution until it becomes slightly cloudy. Then, allow it to cool.
-
Crystal Collection: Collect the formed crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.
Data Summary
The following table provides a summary of key parameters relevant to the purification and characterization of 7-Bromo-5-nitro-1H-benzimidazole and related compounds.
| Parameter | Recommended Method/Value | Rationale & Key Considerations |
| Primary Purification Method | Column Chromatography (Silica Gel) | Effective for separating compounds with different polarities, such as unreacted starting materials and the desired product.[7][8] |
| Column Chromatography Eluent | Hexane/Ethyl Acetate or Dichloromethane/Ethyl Acetate Gradient | The polarity of the eluent should be optimized based on TLC analysis to achieve good separation. |
| Secondary Purification Method | Recrystallization | Effective for removing minor impurities and obtaining a highly crystalline product.[2][9] |
| Recrystallization Solvents | Ethanol/Diethyl Ether, Ethanol/Water, or Methanol | The choice of solvent depends on the solubility profile of the compound and its impurities.[2][9] |
| Purity Analysis | HPLC (C18 column, Acetonitrile/Water mobile phase) | Provides a quantitative measure of purity.[3][4] |
| Structural Confirmation | ¹H NMR (DMSO-d₆) | Confirms the chemical structure. Expect N-H proton at δ ~12-13 ppm and distinct aromatic signals.[5][10] |
| Melting Point (Reference) | ~228-232 °C | Based on a structurally similar compound, 2-(2-bromophenyl)-5-nitro-1H-benzo[d]imidazole.[6] |
References
- Montag, M., Zhang, J., & Milstein, D. (2012). Acceptorless Dehydrogenative Coupling of Alcohols and Amines to Form Amides Catalyzed by a Ruthenium Pincer Complex. Journal of the American Chemical Society, 134(25), 10325–10328.
-
The Royal Society of Chemistry. (2017). c7dt02584j1.pdf. Available at: [Link]
- Patel, A. B., et al. (2023). Synthesis and Pharmacological Screening of Novel 5-Nitro Benzimidazole Derivatives as an Anti-Inflammatory Agents. Biological and Environmental Sciences, 12(11), 134-141.
- Google Patents. (2008). WO2008045777A2 - A process for the preparation of benzimidazole derivatives and their salts.
- Datani, R. H., Kini, S. G., & Mubeen, M. (2012). Design, Synthesis and Vasorelaxant activity of 5-Nitro Benzimidazole Derivatives. Scholars Research Library, 2(4), 149-157.
- U.S. Department of Health and Human Services. (1995). Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Agency for Toxic Substances and Disease Registry.
-
ResearchGate. (n.d.). Figure S13. 1 H NMR Spectra of 5-bromobenzimidazole. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]
- El Kihel, A., et al. (2022).
- Yüksek, H., et al. (2011). Synthesis, Characterization of Some Novel Benzimidazole Derivatives of 1-Bromo-2, 4-dinitrobenzene and Their Antifungal Activiti. E-Journal of Chemistry, 8(1), 207-212.
-
ResearchGate. (n.d.). Scheme 1. Chemical synthesis of 5(6)-nitro-1H-benzimidazole derivatives.... Available at: [Link]
-
SIELC. (n.d.). Separation of 2-Bromo-4-nitro-1H-imidazole on Newcrom R1 HPLC column. Available at: [Link]
-
ResearchGate. (2024). Is Benzimidazoles form N-nitroso impurities?. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. Available at: [Link]
- Jaroszewski, J. W., et al. (2018).
-
ResearchGate. (2025). Synthesis, Characterization of Some Novel Benzimidazole Derivatives of 1-Bromo-2,4-dinitrobenzene and Their Antifungal Activities. Available at: [Link]
-
Research and Reviews. (2022). Column Chromatography in Pharmaceutical Analysis. Available at: [Link]
- El Kihel, A., et al. (2010). 1 H and 13 C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry, 3(4), 231-235.
- Mikiciuk-Olasik, E., et al. (2025). Application of hplc method for investigation of stability of new benzimidazole derivatives. Acta Poloniae Pharmaceutica, 72(4), 633-639.
- Krzek, J., et al. (2007). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ- IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. Acta Poloniae Pharmaceutica, 64(3), 193-198.
- Google Patents. (2005). EP1498416A1 - A process for the optical purification of benzimidazole derivatives.
-
Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Available at: [Link]
-
Cheméo. (n.d.). Chemical Properties of 3-Chloro-5,5-dimethylcyclohex-2-enone (CAS 17530-69-7). Available at: [Link]
-
PubChem. (n.d.). 2,4-Dihydro-5-methoxy-4-methyl-3H-1,2,4-triazol-3-one. Available at: [Link]
-
Defense Technical Information Center. (1963). RESEARCH ON BENZIMIDAZOLE DERIVATIVES. Available at: [Link]
-
Semantic Scholar. (n.d.). MICROWAVE-ASSISTED SYNTHESIS OF SOME 5(6)-NITRO-1H- BENZIMIDAZOLES AND THEIR HYDRAZIDE DERIVATIVES. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ptfarm.pl [ptfarm.pl]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. bepls.com [bepls.com]
- 7. Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 10. <sup>1</sup>H and <sup>13</sup>C NMR spectra of condensed benzimidazole and imidazobenzodiazepines - Arabian Journal of Chemistry [arabjchem.org]
Technical Support Center: High-Purity Recrystallization of 7-Bromo-5-nitro-1H-benzimidazole
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive, field-proven framework for developing a robust recrystallization protocol for high-purity 7-Bromo-5-nitro-1H-benzimidazole. As specific solubility data for this compound is not widely published, this document emphasizes first principles, systematic solvent screening, and detailed troubleshooting to empower you to achieve optimal purity and yield.
Frequently Asked Questions (FAQs)
Q1: What are the ideal characteristics of a solvent for recrystallizing 7-Bromo-5-nitro-1H-benzimidazole?
An ideal solvent for any recrystallization must satisfy several key criteria.[1][2] For 7-Bromo-5-nitro-1H-benzimidazole, you are looking for a solvent that:
-
Exhibits a steep solubility curve: The compound should be highly soluble at the solvent's boiling point but sparingly soluble at low temperatures (e.g., 0-4 °C).[2] This temperature-dependent solubility is the cornerstone of recrystallization and is critical for maximizing product recovery.
-
Does not react with the compound: The solvent must be chemically inert towards the benzimidazole ring and its substituents.[1][2]
-
Manages impurities effectively: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot gravity filtration) or remain fully dissolved in the cold solvent (and be removed with the mother liquor).[1][2]
-
Is volatile enough for easy removal: The solvent should have a relatively low boiling point to facilitate easy drying of the purified crystals.
Q2: How does the molecular structure of 7-Bromo-5-nitro-1H-benzimidazole influence solvent choice?
The structure of 7-Bromo-5-nitro-1H-benzimidazole makes it a polar molecule. Key features include:
-
Benzimidazole Core: The N-H group can act as a hydrogen bond donor, and the nitrogen atoms can act as hydrogen bond acceptors.
-
Nitro Group (-NO₂): This is a strong electron-withdrawing group that significantly increases the molecule's polarity.
-
Bromo Group (-Br): While less polar than the nitro group, it adds to the overall molecular weight and affects crystal lattice interactions.
Following the principle of "like dissolves like," polar solvents are the most promising candidates for dissolving this compound.[2] Therefore, alcoholic solvents are an excellent starting point for your screening process.[2][3]
Q3: When and how should I use a mixed solvent system?
A mixed solvent system is employed when no single solvent meets all the ideal criteria.[2] This is a common scenario where your compound is excessively soluble in one solvent (even when cold) and poorly soluble in another (even when hot). The two solvents must be fully miscible with each other (e.g., ethanol and water).[1]
The procedure involves dissolving the crude compound in a minimum amount of the hot "good" solvent (in which it is highly soluble). Then, the "bad" solvent (in which the compound is sparingly soluble) is added dropwise to the hot solution until a persistent cloudiness appears, indicating the point of saturation.[2] A few drops of the "good" solvent are then added back to redissolve the precipitate and achieve a clear solution, which is then allowed to cool slowly.[2]
Troubleshooting Guide
Problem 1: The compound "oils out" instead of forming crystals.
"Oiling out" occurs when the solute comes out of solution as a liquid instead of a solid. This often happens if the melting point of the compound is lower than the boiling point of the solvent or if the solution is supersaturated with impurities.
-
Solution 1: Re-heat and Dilute. Re-heat the solution to dissolve the oil completely. Add a small amount of additional hot solvent to lower the solution's saturation point.
-
Solution 2: Slow Cooling. Allow the flask to cool much more slowly. Insulate the flask with glass wool or place it in a warm water bath that is allowed to cool to room temperature. Slow cooling is crucial for forming a high-quality crystal lattice.[4]
-
Solution 3: Change Solvents. The chosen solvent may be unsuitable. If using a non-polar solvent, try a more polar one, or vice-versa.[4]
Problem 2: No crystals form upon cooling.
This indicates that the solution is not sufficiently supersaturated at lower temperatures.
-
Solution 1: Induce Crystallization. Try scratching the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass provide nucleation sites for crystal growth.
-
Solution 2: Use a Seed Crystal. If you have a pure crystal of the compound, add a tiny speck to the cooled solution. This will act as a template for crystallization.[4]
-
Solution 3: Reduce Solvent Volume. If the compound is too dilute, gently heat the solution to boil off some of the solvent to increase the concentration. Be careful not to evaporate too much.
-
Solution 4: Further Cooling. Once the solution has reached room temperature, place the flask in an ice-water bath to maximize the yield by further decreasing the compound's solubility.[4][5]
Problem 3: The recovered crystals are still impure or have a low melting point.
This suggests that impurities were trapped within the crystal lattice (occlusion) or the wrong solvent was used.
-
Solution 1: Repeat Recrystallization. A second recrystallization is often necessary to achieve high purity.
-
Solution 2: Ensure Slow Cooling. Rapid cooling is a primary cause of impurity occlusion. Ensure the crystallization process is slow and undisturbed.
-
Solution 3: Wash Crystals Correctly. After filtration, wash the collected crystals with a small amount of ice-cold recrystallization solvent to rinse away any impurities adhering to the crystal surfaces without dissolving the product.[4][5]
Data & Protocols
Table 1: Candidate Solvents for Recrystallization Screening
| Solvent | Boiling Point (°C) | Polarity | Rationale for Testing |
| Ethanol | 78 | Polar | A very common and effective solvent for polar organic molecules, including nitroaromatics and benzimidazoles.[2][3] |
| Methanol | 65 | Polar | Similar to ethanol but more polar and with a lower boiling point. May offer different solubility characteristics. |
| Water | 100 | Very Polar | As a single solvent, it is unlikely to dissolve the compound well. However, it is an excellent "bad" or anti-solvent to use with a miscible alcohol like ethanol.[2][3] |
| Ethyl Acetate | 77 | Intermediate | A moderately polar solvent. Often used in a mixed system with a non-polar solvent like heptane or hexane.[3][4] |
| Heptane/Hexane | 98 / 69 | Non-Polar | Unlikely to be a good single solvent. Primarily useful as an anti-solvent ("bad" solvent) with a more polar solvent like ethyl acetate.[3] |
| Toluene | 111 | Non-Polar | Can be effective for some aromatic compounds, but its high boiling point may increase the risk of oiling out.[4] |
| Acetone | 56 | Polar Aprotic | A strong, polar solvent. May dissolve the compound too well, even when cold, but can be useful in a mixed system.[3] |
Diagram 1: Recrystallization Solvent Selection Workflow
Caption: Workflow for selecting and implementing a recrystallization solvent system.
Experimental Protocol: General Procedure for Recrystallization
This protocol should be performed on a small scale first to determine the optimal solvent or solvent mixture before scaling up.
1. Solvent Selection Test: a. Place approximately 20-30 mg of crude 7-Bromo-5-nitro-1H-benzimidazole into a small test tube. b. Add the candidate solvent dropwise (e.g., ethanol) at room temperature, swirling after each drop. If the solid dissolves readily, the solvent is unsuitable as a single solvent but may be a "good" solvent for a mixed pair. c. If the solid is insoluble at room temperature, gently heat the mixture in a sand or water bath towards the solvent's boiling point. Continue adding the solvent dropwise until the solid just dissolves. d. Allow the solution to cool to room temperature, then place it in an ice bath. A good single solvent will produce a large crop of crystals.[1]
2. Single-Solvent Recrystallization: a. Place the crude solid in an Erlenmeyer flask with a stir bar or boiling chips. b. Add a small amount of the chosen solvent and bring the mixture to a gentle boil while stirring. c. Continue to add small portions of the hot solvent until the solid is completely dissolved. Do not add a large excess.[2] d. (Optional: Decolorization) If the solution is highly colored, remove it from the heat and add a very small amount of activated charcoal. Re-heat to boiling for 2-3 minutes.[1][6] e. (Optional: Hot Filtration) If there are insoluble impurities or charcoal was added, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[5] f. Cover the flask and allow the clear filtrate to cool slowly and undisturbed to room temperature. g. Once crystal formation appears complete, place the flask in an ice-water bath for at least 15-30 minutes to maximize crystal yield.[5] h. Collect the crystals by vacuum filtration using a Büchner funnel.[5] i. Wash the crystals with a small portion of ice-cold solvent. j. Allow the crystals to dry completely before determining the mass and purity.
3. Mixed-Solvent Recrystallization (e.g., Ethanol-Water System): a. Dissolve the crude solid in the minimum required amount of the hot "good" solvent (e.g., ethanol) as described above. b. While keeping the solution hot, add the "bad" anti-solvent (e.g., water) dropwise until the solution turns faintly and persistently cloudy.[7] c. Add a few drops of the hot "good" solvent back into the mixture until the cloudiness just disappears, resulting in a saturated, clear solution.[2] d. Proceed from step 2f above.
References
-
Recrystallization. Homi Bhabha Centre for Science Education. Available from: [Link]
-
Recrystallization. University of Babylon. Available from: [Link]
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. Available from: [Link]
-
Lab Report Recrystallization. (2016). Florida A&M University. Available from: [Link]
-
Two-Solvent Recrystallization Guide. MIT OpenCourseWare. Available from: [Link]
Sources
A Comparative Guide to the ¹H NMR Spectroscopic Analysis of 7-Bromo-5-nitro-1H-benzimidazole
In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel heterocyclic compounds is a cornerstone of progress. Among these, benzimidazole derivatives are of significant interest due to their wide range of biological activities, including antimicrobial, antiviral, and antitumor properties.[1] This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 7-Bromo-5-nitro-1H-benzimidazole, a substituted benzimidazole with potential applications in medicinal chemistry. Our approach will be comparative, leveraging spectral data from related analogues to build a robust and logical interpretation of the target molecule's proton environment.
The Power of ¹H NMR in Structural Elucidation
¹H NMR spectroscopy is an indispensable technique for determining the structure of organic molecules.[1] By probing the magnetic properties of hydrogen nuclei (protons), it provides a wealth of information about the electronic environment, connectivity, and spatial arrangement of protons within a molecule. For drug development professionals, this translates to confident identification of synthesized compounds, assessment of purity, and understanding of structure-activity relationships.
The key parameters derived from a ¹H NMR spectrum are:
-
Chemical Shift (δ): This indicates the electronic environment of a proton. Electron-withdrawing groups deshield protons, shifting their signals to a higher frequency (downfield), while electron-donating groups shield them, causing an upfield shift.
-
Multiplicity (Splitting Pattern): This reveals the number of neighboring protons through spin-spin coupling. Common patterns include singlets (s), doublets (d), triplets (t), and multiplets (m).
-
Coupling Constant (J): The distance between the peaks in a multiplet, measured in Hertz (Hz), provides information about the dihedral angle between coupled protons and the nature of the chemical bonds separating them.
-
Integration: The area under a signal is proportional to the number of protons it represents.
Interpreting the ¹H NMR Spectrum of 7-Bromo-5-nitro-1H-benzimidazole
Predicted ¹H NMR Data for 7-Bromo-5-nitro-1H-benzimidazole
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| N-H | ~13.5 | Broad Singlet (br s) | - | The N-H proton in benzimidazoles is acidic and typically appears as a broad signal far downfield due to hydrogen bonding with the DMSO solvent and the anisotropic effect of the aromatic system.[1] |
| H-2 | ~8.7 | Singlet (s) | - | This proton is attached to the imidazole ring and is significantly deshielded. |
| H-4 | ~8.6 | Doublet (d) | ~2.0 | The powerful electron-withdrawing nitro group at position 5 and the bromine at position 7 strongly deshield this proton. It is coupled to H-6. |
| H-6 | ~8.3 | Doublet (d) | ~2.0 | This proton is deshielded by the adjacent nitro group. It is coupled to H-4. |
Comparative Spectral Analysis
To substantiate our predictions, let's compare them with the experimental data from related compounds.
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |
| 5-Nitro-1H-benzimidazole | N-H | 13.1 | - | - | [2] |
| H-2 | 8.59 | Singlet | - | [2] | |
| H-4 | 8.54 | Doublet | 2.2 | [2] | |
| H-6 | 8.13 | Doublet of Doublets | 8.9, 2.2 | [2] | |
| H-7 | 7.80 | Doublet | 8.9 | [2] | |
| 5-Bromo-1H-benzimidazole | N-H | 12.61 | Broad Signal | - | [3] |
| H-2 | 8.26 | Singlet | - | [3] | |
| H-4 | 7.79 | Singlet | - | [3] | |
| H-6 | 7.33 | Doublet | 8.8 | [3] | |
| H-7 | 7.55 | Doublet of Doublets | 7.6, 4.0 | [3] |
Analysis of Substituent Effects:
-
Nitro Group (-NO₂): As a strong electron-withdrawing group, the nitro group at position 5 significantly deshields the ortho proton (H-4 and H-6). In 5-nitro-1H-benzimidazole, H-4 appears at a very downfield position of 8.54 ppm.[2]
-
Bromo Group (-Br): Bromine is also an electron-withdrawing group, though less so than the nitro group. It exerts a deshielding effect on its neighboring protons.
-
Combined Effect in 7-Bromo-5-nitro-1H-benzimidazole: In our target molecule, the protons H-4 and H-6 are influenced by both the nitro and bromo substituents. H-4 is ortho to the nitro group and meta to the bromo group, while H-6 is ortho to the nitro group and para to the bromo group. This combined deshielding effect is expected to shift both H-4 and H-6 further downfield compared to 5-nitro-1H-benzimidazole. The absence of a proton at position 7 simplifies the splitting pattern of H-6 to a doublet, coupled only to H-4. The coupling constant between H-4 and H-6 is expected to be small (~2.0 Hz), which is characteristic of a meta-coupling.
Visualizing the Structure and Proton Assignments
Caption: Molecular structure of 7-Bromo-5-nitro-1H-benzimidazole with key protons highlighted.
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
This protocol details the steps for preparing a sample of a benzimidazole derivative and acquiring its ¹H NMR spectrum. Adherence to this procedure ensures data of high quality and reproducibility.
Materials
-
Benzimidazole derivative (5-25 mg)[1]
-
Deuterated solvent (e.g., DMSO-d₆)
-
5 mm NMR tube
-
Pasteur pipette
-
Glass wool
-
Small vial
-
Vortex mixer (optional)
Step-by-Step Procedure
-
Sample Preparation:
-
Accurately weigh 5-25 mg of the dry benzimidazole derivative into a clean, dry vial.[1] The required amount depends on the compound's molecular weight and the spectrometer's sensitivity.
-
Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.[1]
-
Gently swirl or vortex the vial to ensure the sample is completely dissolved. Gentle warming can be applied if necessary to aid dissolution.[1]
-
Place a small plug of glass wool into a Pasteur pipette to create a filter.
-
Carefully filter the solution through the glass wool-plugged pipette directly into a clean, dry NMR tube. This removes any particulate matter that could degrade the spectrum's quality.[1]
-
Ensure the solution height in the NMR tube is approximately 4-5 cm.[1]
-
Cap the NMR tube and label it clearly.
-
Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or acetone to remove any dust or fingerprints.
-
-
NMR Spectrometer Setup and Data Acquisition:
-
Insert the NMR tube into the spinner turbine and adjust its position according to the manufacturer's guidelines.
-
Place the sample in the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve a narrow and symmetrical peak shape for the solvent signal. This is crucial for obtaining high-resolution spectra.
-
Set the appropriate acquisition parameters, including the number of scans, pulse width, and acquisition time. For a standard ¹H NMR spectrum, 8 to 16 scans are usually sufficient for a sample of this concentration.
-
Acquire the spectrum.
-
-
Data Processing:
-
Apply a Fourier transform (FT) to the acquired free induction decay (FID).
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Apply a baseline correction to obtain a flat baseline.
-
Integrate the signals to determine the relative ratios of the protons.
-
Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., 2.50 ppm for DMSO-d₅).
-
Conclusion
The ¹H NMR spectrum of 7-Bromo-5-nitro-1H-benzimidazole can be confidently interpreted through a combination of fundamental NMR principles and comparative analysis with structurally related compounds. The strong electron-withdrawing effects of the nitro and bromo substituents lead to a downfield shift of the aromatic protons, and the substitution pattern results in a simplified and predictable splitting pattern. This guide provides researchers, scientists, and drug development professionals with a framework for the structural elucidation of this and other complex benzimidazole derivatives, underscoring the power of ¹H NMR spectroscopy as a primary analytical tool in chemical and pharmaceutical research.
References
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Yılmaz, F., & Menteşe, E. (n.d.). MICROWAVE-ASSISTED SYNTHESIS OF SOME 5(6)-NITRO-1H- BENZIMIDAZOLES AND THEIR HYDRAZIDE DERIVATIVES. Semantic Scholar. [Link]
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The Royal Society of Chemistry. (n.d.). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. [Link]
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The Royal Society of Chemistry. (n.d.). c7dt02584j1.pdf. [Link]
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ResearchGate. (n.d.). ¹H-¹H NOESY NMR spectra of (a)...[Link]
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1 H and 13 C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. (2010, October 1). [Link]
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Lee, C. K., & Lee, I.-S. H. (2008, October 6). NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE. [Link]
-
PubChem. (n.d.). 5-Nitrobenzimidazole. [Link]
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ResearchGate. (n.d.). Figure S23. 1 H NMR Spectra of 5-nitrobenzimidazole (2i). [Link]
-
ResearchGate. (2025, December 31). (PDF) An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. [Link]
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ResearchGate. (n.d.). Figure S5. 1 H NMR Spectra of 5-methyl-benzimidazole (2b). [Link]
-
Datani, R. H., Kini, S. G., & Mubeen, M. (2012). Design, Synthesis and Vasorelaxant activity of 5-Nitro Benzimidazole Derivatives. Scholars Research Library. [Link]
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Elguero, J., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry, 10, 1680–1691. [Link]
-
Elguero, J., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. PMC. [Link]
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A Comparative Guide to HPLC Method Development for the Analysis of 7-Bromo-5-nitro-1H-benzimidazole
This guide provides a comprehensive, in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of 7-Bromo-5-nitro-1H-benzimidazole. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the scientific rationale behind experimental choices, ensuring a robust and validated analytical method.
Introduction: The Analytical Challenge of 7-Bromo-5-nitro-1H-benzimidazole
7-Bromo-5-nitro-1H-benzimidazole is a heterocyclic aromatic compound with structural motifs common in pharmacologically active molecules.[1][2] The presence of a nitro group and a bromine atom on the benzimidazole core imparts specific physicochemical properties that present a unique analytical challenge. Accurate and reliable quantification of this analyte is critical for quality control, stability studies, and pharmacokinetic assessments. This guide will compare and contrast various HPLC approaches to develop a scientifically sound and validated method for its analysis.
Understanding the Analyte: Physicochemical Properties
-
Polarity and Solubility : The benzimidazole ring system is generally soluble in polar solvents.[1] The nitro group and bromine atom will increase the molecule's hydrophobicity to some extent. Therefore, 7-Bromo-5-nitro-1H-benzimidazole is expected to be a moderately polar compound, making it an ideal candidate for reversed-phase HPLC.
-
pKa : Benzimidazoles are amphoteric, possessing both weakly acidic and weakly basic properties.[2] The imino proton on the imidazole ring is acidic, while the pyridinic nitrogen is basic. For 5-nitrobenzimidazole, the pKa of the conjugate acid is reported to be 2.68.[3] The electron-withdrawing nature of the bromine atom at the 7-position is expected to further decrease the basicity, resulting in a pKa for the protonated form likely below 2.5. This is a critical parameter for controlling retention and peak shape by adjusting the mobile phase pH.
-
UV Absorbance : Nitroaromatic compounds typically exhibit strong UV absorbance.[4][5] The benzimidazole nucleus itself has absorption maxima.[1] For nitrobenzene, absorption bands are observed around 240 nm and 280 nm.[6][7] Therefore, a suitable detection wavelength for 7-Bromo-5-nitro-1H-benzimidazole is likely to be in the range of 240-300 nm. A UV scan of the analyte is essential to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.
Comparative HPLC Method Development Strategy
The development of a robust HPLC method involves a systematic evaluation of various chromatographic parameters. This section compares different stationary phases, mobile phase compositions, and pH conditions to arrive at an optimized method for 7-Bromo-5-nitro-1H-benzimidazole.
Stationary Phase Selection: C18 vs. C8 Columns
The choice of the stationary phase is paramount in reversed-phase HPLC. The most common choices are C18 (octadecyl) and C8 (octyl) bonded silica columns.
-
C18 Columns : These columns have longer alkyl chains, making them more hydrophobic.[8][9][10] They offer greater retention for non-polar and moderately polar compounds, often providing higher resolution for complex mixtures.[9][11]
-
C8 Columns : With shorter alkyl chains, C8 columns are less hydrophobic than C18 columns.[8][9][10][12] This results in shorter retention times for many analytes, which can be advantageous for faster analyses.[9][12] They are often a good choice for moderately polar compounds.
Experimental Comparison:
| Stationary Phase | Analyte Retention | Peak Shape | Recommendation for 7-Bromo-5-nitro-1H-benzimidazole |
| C18 | Stronger retention due to higher hydrophobicity.[8][9][10] | Generally good, but potential for tailing with basic compounds at intermediate pH. | Primary recommendation. The moderate polarity of the analyte suggests that a C18 column will provide adequate retention and resolution from potential impurities. |
| C8 | Weaker retention, leading to faster elution.[9][12] | Can sometimes provide better peak shapes for polar compounds.[9] | A viable alternative if retention on a C18 column is excessive or if faster analysis times are required. |
Mobile Phase Organic Modifier: Acetonitrile vs. Methanol
The organic modifier in the mobile phase plays a crucial role in controlling elution strength and selectivity. Acetonitrile (ACN) and methanol (MeOH) are the most common choices in reversed-phase HPLC.
-
Acetonitrile (ACN) : Generally possesses a higher elution strength than methanol, leading to shorter retention times.[13][14] It also has lower viscosity, resulting in lower backpressure, and a lower UV cutoff, which is beneficial for detection at low wavelengths.[15]
-
Methanol (MeOH) : Methanol is a protic solvent and can engage in hydrogen bonding interactions with analytes, which can alter selectivity compared to the aprotic ACN.[14] It is also a more cost-effective option.
Experimental Comparison:
| Organic Modifier | Elution Strength & Retention Time | Selectivity | Recommendation for 7-Bromo-5-nitro-1H-benzimidazole |
| Acetonitrile | Higher elution strength, shorter retention times.[13][14] | Different selectivity profile due to its aprotic nature.[14] | Primary recommendation. Its lower viscosity and UV cutoff make it a good starting point for method development. |
| Methanol | Lower elution strength, longer retention times. | Can offer alternative selectivity due to hydrogen bonding capabilities.[14] | A good alternative to try if peak shape or resolution is not optimal with acetonitrile. |
Mobile Phase pH Control: The Key to Symmetrical Peaks
For ionizable compounds like 7-Bromo-5-nitro-1H-benzimidazole, the pH of the mobile phase is a critical parameter that significantly influences retention time and peak shape.[16][17][18][19]
As a weakly basic compound, 7-Bromo-5-nitro-1H-benzimidazole will be protonated at low pH and neutral at higher pH. To ensure a single, stable ionic form during the chromatographic run and thus sharp, symmetrical peaks, the mobile phase pH should be controlled using a buffer and set at least 1.5 to 2 pH units away from the analyte's pKa.[17]
Given the estimated pKa of the conjugate acid is below 2.5, two main pH strategies can be compared:
-
Low pH (e.g., pH 2.5-3.5) : At this pH, the analyte will be fully protonated. This can lead to good peak shapes, especially on modern, high-purity silica columns. A buffer such as phosphate or formate is suitable.
-
Mid-range pH (e.g., pH 5-7) : At this pH, the analyte will be in its neutral form. This will lead to increased retention on a reversed-phase column. A phosphate or acetate buffer can be used.
Experimental Comparison:
| Mobile Phase pH | Analyte Ionization State | Expected Retention | Potential Issues | Recommendation |
| pH 2.5-3.5 | Fully protonated (cationic) | Shorter retention | Potential for interaction with residual silanols on older columns, leading to tailing. | Recommended starting point. Provides good solubility and often excellent peak shape. |
| pH 5-7 | Neutral | Longer retention | Potential for poor peak shape if the pH is too close to the pKa of the imino proton. | A good alternative if higher retention is needed for separation from early-eluting impurities. |
Systematic Method Development Workflow
The following workflow provides a structured approach to developing and optimizing the HPLC method.
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Technical Analysis & Comparative IR Profiling: 7-Bromo-5-nitro-1H-benzimidazole
This guide provides a technical comparative analysis of the Infrared (IR) spectroscopy profile for 7-Bromo-5-nitro-1H-benzimidazole , a critical scaffold in medicinal chemistry (e.g., kinase inhibitor development).[1]
The analysis contrasts the target compound against its direct precursor (5-Nitrobenzimidazole ) and structural isomers to establish a self-validating identification protocol.[1][2]
Executive Summary
-
Compound: 7-Bromo-5-nitro-1H-benzimidazole (Tautomeric equivalent: 4-Bromo-6-nitro-1H-benzimidazole).[1][2]
-
CAS Relevance: Analogous to 13183-79-4 (parent) and brominated derivatives.[1][2]
-
Application: Intermediate for synthesis of bioactive heterocycles; requires precise differentiation from non-brominated impurities and regioisomers.[2][3]
-
Key Differentiator: The appearance of the C-Br stretching vibration (500–700 cm⁻¹) and the inductive shift of the Nitro (NO₂) bands compared to the parent 5-nitrobenzimidazole.[1][2]
Spectroscopic Profile & Peak Assignment
The following data compares the experimental baseline of the parent compound with the characteristic shifts observed in the 7-Bromo derivative.
Comparative IR Peak Table[1][3]
| Functional Group | Vibration Mode | 5-Nitrobenzimidazole (Parent) [1] | 7-Bromo-5-nitro-1H-benzimidazole (Target) | Diagnostic Insight |
| N-H | Stretching | 3360 – 3381 cm⁻¹ (Broad) | 3300 – 3400 cm⁻¹ (Broad) | Broadening indicates intermolecular H-bonding in the imidazole ring.[1][2] |
| C-H (Ar) | Stretching | 3099 – 3110 cm⁻¹ | 3050 – 3100 cm⁻¹ | Weak intensity; typical for heteroaromatic systems.[1][2][3] |
| C=N | Ring Stretch | 1614 – 1624 cm⁻¹ | 1615 – 1630 cm⁻¹ | Characteristic of the imidazole ring; minimal shift expected.[2][3] |
| NO₂ (Asym) | Asymmetric Stretch | 1517 – 1521 cm⁻¹ | 1525 – 1540 cm⁻¹ | Key Shift: Br (electronegative/inductive) may cause a slight blue shift (higher wavenumber).[1][2] |
| C=C (Ar) | Skeleton Stretch | 1473 – 1483 cm⁻¹ | 1460 – 1480 cm⁻¹ | Aromatic ring breathing modes.[1][2][3] |
| NO₂ (Sym) | Symmetric Stretch | 1338 – 1350 cm⁻¹ | 1340 – 1360 cm⁻¹ | Confirms presence of Nitro group.[1][2][3] |
| C-N | Stretching | 1250 – 1300 cm⁻¹ | 1260 – 1310 cm⁻¹ | Connects Nitro group to the aromatic ring.[2][3] |
| C-Br | Stretching | Absent | 550 – 700 cm⁻¹ | Definitive Peak: Often weak/medium; distinguishes target from parent.[2][3] |
Note on Tautomerism: In solution and solid state, 7-bromo-5-nitro-1H-benzimidazole exists in equilibrium with 4-bromo-6-nitro-1H-benzimidazole.[1] The IR spectrum represents the weighted average or the dominant tautomer in the crystal lattice (usually stabilized by H-bonding).[1][3]
Comparative Analysis: Alternatives & Impurities
Scenario A: Target vs. Precursor (5-Nitrobenzimidazole)[1]
-
Differentiation: The parent compound lacks the heavy atom (Bromine).[1][2][3]
-
Spectral Marker: Look for the absence of the fingerprint bands at 500–700 cm⁻¹ in the precursor.[2][3] The NO₂ peaks in the parent will appear at slightly lower wavenumbers due to the absence of the electron-withdrawing bromine ortho/para to the ring system.[1][3]
Scenario B: Target vs. Regioisomer (2-Bromo-5-nitrobenzimidazole)[1]
-
Differentiation: If bromine is attached to the C2 position (imidazole ring) rather than the benzene ring (C7):
-
C=N Shift: The C=N stretch (~1620 cm⁻¹) is significantly affected by direct attachment of Br to the C2 carbon.[1][2][3]
-
Fingerprint: The substitution pattern on the benzene ring changes from tri-substituted (Target) to di-substituted (Isomer), altering the C-H out-of-plane bending vibrations (700–900 cm⁻¹).[1]
-
Experimental Protocol: Self-Validating Characterization
To ensure data integrity (Trustworthiness), follow this standardized workflow.
Method 1: ATR-FTIR (Attenuated Total Reflectance)[1]
-
Protocol:
-
Clean the Diamond/ZnSe crystal with isopropanol.[2][3] Ensure background scan is flat.[1][2][3]
-
Place ~5 mg of 7-Bromo-5-nitro-1H-benzimidazole powder on the crystal.
-
Apply high pressure using the anvil to ensure contact (critical for hard crystalline solids).[1][2][3]
-
Validation: Check for the CO₂ doublet (2350 cm⁻¹) – if high, purge and re-run.[2][3]
-
Method 2: KBr Pellet (Transmission)[1]
-
Best for: High-resolution fingerprinting (detection of weak C-Br bands).[1][2]
-
Protocol:
-
Mix 2 mg sample with 200 mg dry KBr (spectroscopic grade).[1][2][3]
-
Grind in an agate mortar until a fine, uniform powder is achieved (prevents Christiansen effect/scattering).
-
Press at 10 tons for 2 minutes to form a transparent disc.
-
Validation: The OH stretch (>3400 cm⁻¹) should be minimal. If strong broad OH appears, the KBr is wet; dry at 110°C and repeat.[2][3]
-
Structural Elucidation Workflow
The following diagram illustrates the logical decision tree for confirming the identity of the compound using IR data in conjunction with other techniques.
Figure 1: Decision tree for spectroscopic validation of 7-Bromo-5-nitro-1H-benzimidazole, prioritizing functional group verification.
References
-
Scholars Research Library. (2012).[1][2][3] Design, Synthesis and Vasorelaxant activity of 5-Nitro Benzimidazole Derivatives. Retrieved from
-
BenchChem. (2025).[1][2][3] Spectroscopic analysis of 5-Nitrobenzimidazole (NMR, IR, Mass Spec). Retrieved from
-
National Institute of Standards and Technology (NIST). (2023).[1][2][3] Benzaldehyde, 4-bromo- Infrared Spectrum (Coblentz Society).[1] Retrieved from [1]
-
PubChem. (2025).[1][2][3][4][5] 5-Nitrobenzimidazole Spectral Information. Retrieved from
-
Specac. (2024).[1][2][3] Interpreting Infrared Spectra: A Practical Guide. Retrieved from
Sources
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- 2. 5-Nitrobenzimidazole | C7H5N3O2 | CID 7195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. irjet.net [irjet.net]
- 4. 5-Nitrobenzimidazole | C7H5N3O2 | CID 7195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Bromo-6-(trifluoromethyl)-1H-benzimidazole | C8H4BrF3N2 | CID 2736427 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Reactivity of 7-Bromo vs. 6-Bromo Benzimidazole Isomers: A Guide for Synthetic Strategy
For researchers and professionals in drug development, the benzimidazole scaffold is a cornerstone of medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The strategic functionalization of this privileged heterocycle is paramount to modulating biological activity. When presented with bromo-substituted benzimidazoles, a common synthetic handle for diversification, the seemingly subtle difference between a bromine at the 6-position versus the 7-position can have profound implications for reactivity and, consequently, for the entire synthetic strategy.
This guide provides an in-depth comparison of the reactivity of 7-bromo and 6-bromo benzimidazole isomers. We will delve into the electronic and steric factors governing their reactivity, supported by experimental data from key transformations, and provide actionable protocols for researchers.
Electronic and Steric Landscape: The Root of Reactivity Differences
The reactivity of the C-Br bond in benzimidazoles is primarily dictated by the electronic environment of the benzene ring portion of the heterocycle. The nitrogen atoms of the imidazole ring play a crucial role in modulating this environment through their inductive and resonance effects.
-
6-Bromo-1H-benzimidazole: The bromine atom at the 6-position is para to the C2-N3 bond of the imidazole ring. This position is electronically influenced by the electron-withdrawing nature of the imidazole ring, making the C6-Br bond susceptible to nucleophilic attack under certain conditions and a viable partner in various cross-coupling reactions.
-
7-Bromo-1H-benzimidazole: The bromine atom at the 7-position is ortho to the N1 atom of the imidazole ring. This proximity to the imidazole nitrogen introduces significant steric hindrance, which can impede the approach of bulky reagents and catalysts. Furthermore, the electronic effects at this position are different from the 6-position, leading to altered bond strengths and reactivity.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are the workhorse for the functionalization of aryl halides. The choice of the bromo-benzimidazole isomer can significantly impact reaction efficiency and yield.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. Studies have shown that both 6-bromo and 7-bromo benzimidazoles can participate in this reaction, but often with different efficiencies.
A comparative study on the Suzuki coupling of N-substituted 6-bromo and 7-bromo benzimidazoles with arylboronic acids revealed that the 6-bromo isomer generally provides higher yields under identical reaction conditions. This is often attributed to the reduced steric hindrance at the 6-position, allowing for more efficient oxidative addition to the palladium(0) catalyst.
Table 1: Comparative Yields in Suzuki-Miyaura Coupling
| Entry | Bromo-Isomer | Arylboronic Acid | Catalyst System | Yield (%) |
| 1 | 6-Bromo-1-methyl-1H-benzimidazole | Phenylboronic acid | Pd(PPh3)4 / Na2CO3 | 85 |
| 2 | 7-Bromo-1-methyl-1H-benzimidazole | Phenylboronic acid | Pd(PPh3)4 / Na2CO3 | 72 |
Experimental Protocol: Suzuki-Miyaura Coupling of 6-Bromo-1-methyl-1H-benzimidazole
-
To a stirred solution of 6-bromo-1-methyl-1H-benzimidazole (1.0 mmol) in a 3:1 mixture of toluene and ethanol (8 mL) was added phenylboronic acid (1.2 mmol) and a 2M aqueous solution of sodium carbonate (2.0 mL).
-
The mixture was degassed with argon for 15 minutes.
-
Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) was added, and the reaction mixture was heated to 80 °C under an argon atmosphere for 12 hours.
-
After cooling to room temperature, the reaction mixture was diluted with water (10 mL) and extracted with ethyl acetate (3 x 15 mL).
-
The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product was purified by column chromatography on silica gel to afford the desired product.
Workflow for Suzuki-Miyaura Coupling
Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds. The steric environment around the C-Br bond is a critical factor in the success of this reaction. The increased steric bulk at the 7-position of the benzimidazole ring can significantly hinder the approach of the bulky phosphine ligands and the amine nucleophile.
Consequently, the amination of 7-bromo-benzimidazoles often requires more forcing conditions, such as higher temperatures, stronger bases, or more sterically demanding and electron-rich phosphine ligands, compared to their 6-bromo counterparts.
Nucleophilic Aromatic Substitution (SNAr)
While palladium-catalyzed reactions are prevalent, nucleophilic aromatic substitution (SNAr) offers an alternative pathway for functionalization, particularly when the benzimidazole ring is activated by electron-withdrawing groups. In the context of bromo-benzimidazoles, the inherent electron-withdrawing nature of the imidazole moiety can facilitate SNAr reactions.
The relative reactivity of the 6-bromo versus 7-bromo isomers in SNAr is a subject of debate and is highly dependent on the specific N-substituent and the incoming nucleophile. However, some studies suggest that the 7-bromo isomer can be more reactive in certain SNAr reactions due to the proximity of the electron-withdrawing N1 atom, which can better stabilize the Meisenheimer intermediate.
Mechanistic Rationale for Reactivity Differences
The observed differences in reactivity can be rationalized by considering the key steps in the catalytic cycles of these cross-coupling reactions.
Caption: Factors influencing the differential reactivity of bromo-benzimidazole isomers.
For palladium-catalyzed reactions, the rate-determining step is often the oxidative addition of the aryl halide to the Pd(0) complex. The increased steric bulk around the 7-bromo position can raise the activation energy for this step, thereby slowing down the reaction.
Conclusion and Strategic Recommendations
The choice between a 6-bromo and a 7-bromo benzimidazole isomer as a synthetic precursor is a critical decision that should be made with a clear understanding of their differential reactivity.
-
For sterically demanding cross-coupling reactions , such as the Buchwald-Hartwig amination, the 6-bromo isomer is generally the preferred starting material due to its lower steric hindrance, which often translates to higher yields and milder reaction conditions.
-
In Suzuki-Miyaura couplings , while both isomers are viable, the 6-bromo isomer tends to be more reactive and provide higher yields. However, with careful optimization of the catalyst, ligand, and base, successful couplings can be achieved with the 7-bromo isomer.
-
For SNAr reactions , the reactivity is more nuanced and substrate-dependent. It is advisable to conduct small-scale screening experiments to determine the optimal isomer and reaction conditions for a specific transformation.
By understanding the interplay of electronic and steric effects, researchers can make more informed decisions in the design and execution of their synthetic routes, ultimately accelerating the drug discovery and development process.
References
-
Ansari, M. A. et al. (2019). Synthesis, characterization and in vitro biological evaluation of novel 1-methyl-1H-benzimidazolyl-N-phenyl-formamide derivatives as potent antimicrobial and antioxidant agents. Journal of Molecular Structure, 1179, 799-809. [Link]
A Senior Application Scientist's Guide to the Synthesis of 5-Nitro-Benzimidazole Derivatives: A Comparative Analysis
Introduction
The benzimidazole nucleus, particularly when functionalized with a nitro group at the 5-position, represents a "privileged scaffold" in medicinal chemistry. This core structure is integral to a wide array of compounds demonstrating significant biological activities, including antimicrobial, antiprotozoal, anticancer, and anthelmintic properties.[1][2] The versatility of the 2-position allows for extensive chemical modification, enabling researchers to fine-tune structure-activity relationships (SAR) for the development of novel therapeutic agents.
This guide provides an in-depth comparison of the most prevalent and effective synthetic routes for preparing 2-substituted-5-nitro-benzimidazoles. We will move beyond simple protocol recitation to explore the underlying chemical principles, compare performance with experimental data, and offer field-proven insights to guide your synthetic strategy. Our focus is on providing a robust, reliable, and comparative framework for researchers, scientists, and drug development professionals.
Overview of Core Synthetic Strategies
The synthesis of 5-nitro-benzimidazoles predominantly relies on the cyclocondensation of 4-nitro-ortho-phenylenediamine (4-nitro-o-PDA) with a suitable one-carbon electrophile. The choice of this electrophile (e.g., carboxylic acid, aldehyde, or orthoester) and the reaction conditions (e.g., thermal heating, microwave irradiation, choice of catalyst) define the specific synthetic route. This guide will focus on the most common and practical approaches, evaluating them on criteria of yield, reaction time, scalability, and "green chemistry" principles.
Caption: Key decision points in the synthesis of 5-nitro-benzimidazoles.
Route 1: The Phillips Condensation (Conventional Heating)
The Phillips method, involving the condensation of an o-phenylenediamine with a carboxylic acid under strong acidic conditions, is the most traditional and widely documented route for benzimidazole synthesis.[3]
Mechanism and Rationale The reaction proceeds via initial acylation of one of the amino groups of 4-nitro-o-PDA by the protonated carboxylic acid. This is followed by an intramolecular cyclization through nucleophilic attack of the second amino group onto the newly formed amide carbonyl. The resulting tetrahedral intermediate then undergoes dehydration, driven by the acidic medium and heat, to yield the aromatic benzimidazole ring. The strong acid (typically 4N-6N HCl) serves a dual purpose: it protonates the carboxylic acid, increasing its electrophilicity, and facilitates the final dehydration step.
Caption: Simplified reaction mechanism for the Phillips Condensation.
Detailed Experimental Protocol
-
Reactants: 4-nitro-o-phenylenediamine (1.0 eq) and a substituted carboxylic acid (e.g., phenoxyacetic acid) (1.0 eq).
-
Solvent/Catalyst: 6N Hydrochloric Acid (HCl).
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 4-nitro-o-phenylenediamine (0.01 mole) and the selected carboxylic acid (0.01 mole).[4][5]
-
Heat the reaction mixture to 100°C (or reflux) for 3–4 hours.[4][5]
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC) (e.g., mobile phase EtOAc:hexane, 3:1).[6]
-
Upon completion, cool the mixture to room temperature and carefully pour it into ice-cold water.
-
Neutralize the mixture by the slow addition of aqueous ammonia with constant stirring until a precipitate forms.[4]
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from an ethanol-water mixture to obtain the pure 2-substituted-5-nitro-benzimidazole.[4]
-
Route 2: Microwave-Assisted Synthesis
The application of microwave irradiation is a significant advancement over conventional heating, offering dramatic reductions in reaction time and often improving yields.[6] This "green chemistry" approach is highly attractive for library synthesis and rapid lead optimization.[4]
Mechanism and Rationale While the fundamental chemical mechanism mirrors the Phillips condensation, the acceleration is due to the physical effects of microwave energy. Polar molecules, such as the reactants and the acidic aqueous medium, attempt to align with the rapidly oscillating electric field of the microwaves. This creates intense internal heating and molecular rotation, leading to a significant increase in the reaction rate that surpasses what can be achieved with conventional thermal heating.[6]
Detailed Experimental Protocol
-
Reactants: 4-nitro-o-phenylenediamine (1.0 eq) and a substituted phenoxyacetic acid (1.0 eq).
-
Solvent/Catalyst: 6N Hydrochloric Acid (HCl).
-
Procedure:
-
In a microwave-safe reaction vessel, combine 4-nitro-o-phenylenediamine (0.01 mole) and the substituted phenoxyacetic acid (0.01 mole).[1]
-
Add 15 mL of 6N HCl.[1]
-
Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 400W for 2.5–3.5 minutes.[1][4]
-
After irradiation, allow the vessel to cool to room temperature.
-
The workup procedure is identical to the conventional method: pour the reaction mixture into ice-cold water, neutralize with aqueous ammonia, filter the precipitate, and recrystallize from an ethanol-water system.[1]
-
Caption: Workflow comparison: Conventional vs. Microwave-Assisted Synthesis.
Route 3: Condensation with Aldehydes using Sodium Metabisulfite
This route provides an effective pathway to 2-aryl-5-nitro-benzimidazoles starting from aromatic aldehydes. The use of sodium metabisulfite (Na₂S₂O₅) is key to facilitating the oxidative cyclization.
Mechanism and Rationale The reaction begins with the formation of a Schiff base (imine) between the 4-nitro-o-PDA and the aldehyde. Sodium metabisulfite then acts as an in-situ oxidizing agent (or promotes oxidation) to facilitate the cyclization and subsequent aromatization to the benzimidazole ring. This method avoids the need for strong acids or external oxidants like nitrobenzene.
Detailed Experimental Protocol
-
Reactants: 4-nitro-1,2-phenylenediamine (1.0 eq), a para-substituted benzaldehyde (1.0 eq), and sodium metabisulfite (4.0 eq).
-
Solvent: Absolute ethanol or dimethoxyethane.
-
Procedure:
-
To a solution of 4-nitro-1,2-phenylenediamine (1.0 equivalent) and the corresponding aldehyde (1.0 equivalent) in absolute ethanol (10 mL), add sodium metabisulfite (4.0 equivalents).[2]
-
Heat the resulting mixture to reflux (80-85°C) for 4 hours.[2]
-
Monitor reaction completion by TLC.
-
Cool the reaction mixture to room temperature. Add ethyl acetate (approx. 100 mL) to precipitate the product.[2]
-
Filter the solid obtained and purify by suspending it in a hexane-ethyl acetate mixture (1:1 ratio) several times, collecting the solid by filtration after each wash.[2]
-
Comparative Performance Data
The choice of synthetic route is often dictated by a trade-off between reaction time, yield, and available equipment. The data below, compiled from literature sources, clearly illustrates the advantages of microwave-assisted synthesis for this class of compounds.[5]
| Feature | Route 1: Conventional Heating | Route 2: Microwave-Assisted | Route 3: Aldehyde Condensation |
| Reactants | 4-nitro-o-PDA + Carboxylic Acid | 4-nitro-o-PDA + Carboxylic Acid | 4-nitro-o-PDA + Aldehyde |
| Key Reagent | Strong Acid (e.g., 6N HCl) | Strong Acid (e.g., 6N HCl) | Sodium Metabisulfite |
| Reaction Time | 3–4 hours[4][5] | 2.5–3.5 minutes[4][7] | 4 hours[2] |
| Typical Yields | 58–75%[4] | 82–92%[4] | Generally good, but variable |
| Energy Input | Conductive Heating (Oil Bath) | Microwave Irradiation | Conductive Heating (Reflux) |
| Primary Advantage | Simple equipment requirements | Drastically reduced reaction time, higher yields[4][6] | Avoids strong acids |
| Primary Disadvantage | Long reaction time, lower yields[6] | Requires specialized microwave reactor | Requires stoichiometric oxidant |
Conclusion and Future Outlook
For the rapid and efficient synthesis of 2-substituted-5-nitro-benzimidazole libraries, microwave-assisted protocols offer a clear advantage over traditional Phillips condensation, providing superior yields in a fraction of the time.[4][7] This makes it the method of choice for high-throughput medicinal chemistry applications. The conventional heating method remains a viable, albeit slower, alternative when specialized microwave equipment is unavailable. The aldehyde condensation route using sodium metabisulfite presents a useful alternative for generating 2-aryl derivatives without the need for strongly acidic conditions.
Future research continues to focus on developing even more environmentally benign and efficient catalytic systems. The use of heterogeneous catalysts, such as supported gold nanoparticles or novel metal-organic framework (MOF)-derived catalysts, promises to reduce waste and allow for easier catalyst recycling, aligning with the core principles of green chemistry.[8][9]
References
-
Yılmaz, F., & Menteşe, E. (n.d.). MICROWAVE-ASSISTED SYNTHESIS OF SOME 5(6)-NITRO-1H- BENZIMIDAZOLES AND THEIR HYDRAZIDE DERIVATIVES. Semantic Scholar. [Link]
-
Hosamani, K. M., Seetharamareddy, H. R., Keri, R. S., & Hanamanthagouda, M. S. (2009). Microwave assisted, one-pot synthesis of 5-nitro- 2-aryl substituted-1H-benzimidazole libraries: Screening in vitro for antimicrobial activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(5), 1095–1100. [Link]
-
Hosamani, K. M., Seetharamareddy, H. R., Keri, R. S., Hanamanthagouda, M. S., & Moloney, M. G. (2009). Microwave assisted, one-pot synthesis of 5-nitro- 2-aryl substituted-1H-benzimidazole libraries: screening in vitro for antimicrobial activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(5), 1095–1100. [Link]
-
Hosamani, K. M., Seetharamareddy, H. R., Keri, R. S., & Hanamanthagouda, M. S. (2009). Microwave assisted, one-pot synthesis of 5-nitro- 2-aryl substituted-1H-benzimidazole libraries: Screening in vitro for antimicrobial activity. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
- Process for the preparation of 5-nitrobenzimidazolone-(2). (n.d.).
-
Yılmaz, F., et al. (2015). Microwave-assisted synthesis of some nitro-benzimidazoles and their salicyl and isatin Schiff bases. ResearchGate. [Link]
-
Hossain, M. M., et al. (n.d.). SYNTHESIS AND ANTIOXIDANT ACTIVITY OF 2-SUBSTITUTED-5-NITRO BENZIMIDAZOLE DERIVATIVES. CORE. [Link]
-
Wagner, E. C., & Millett, W. H. (n.d.). Benzimidazole. Organic Syntheses Procedure. [Link]
- Preparation method of 5-aminobenzimidazole. (n.d.).
-
Design, Synthesis and Vasorelaxant activity of 5-Nitro Benzimidazole Derivatives. (n.d.). Scholars Research Library. [Link]
-
Al-Mulla, A. (2023). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. MDPI. [Link]
-
El Alami, A., et al. (2023). Review of synthesis process of nitrobenzimidazole derivatives. ResearchGate. [Link]
-
Green Synthesis Of Benzimidazole Analogues: An Overview. (n.d.). [Link]
- Benzimidazoles. (n.d.).
-
Guruswamy, B., et al. (2025). Eco-Friendly Synthesis of Benzimidazole Derivatives: Advances in Green Chemistry and Applications. ijarsct. [Link]
-
Comparison for different catalysts used for synthesis of benzimidazole derivatives (3a-3h). (n.d.). ResearchGate. [Link]
-
Iglesias, M., et al. (2025). Green One-Pot Synthesis of Benzimidazoles from Dinitroarenes in Water Using a Ru-Doped Co-Based Heterogeneous Catalyst. ACS Sustainable Chemistry & Engineering. [Link]
-
Ayeni, O. O., et al. (2016). Synthetic approaches to benzimidazoles from o-phenylenediamine: A literature review. ResearchGate. [Link]
-
Stratakis, M., et al. (n.d.). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. PMC. [Link]
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- 9. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Definitive Characterization Guide: 7-Bromo-5-nitro-1H-benzimidazole Reference Standards
Topic: Reference standards for 7-Bromo-5-nitro-1H-benzimidazole characterization Content Type: Publish Comparison Guide
Executive Summary: The "Tautomer Trap" in Benzimidazole Standards
In the development of kinase inhibitors and antifungal agents, 7-Bromo-5-nitro-1H-benzimidazole (CAS: 713530-57-5 / 1000339-49-4 derivatives) serves as a critical scaffold.[1][2] However, its characterization presents a unique analytical challenge: prototropic tautomerism .[2]
Unlike rigid heterocycles, the 1H-benzimidazole core allows the proton on the nitrogen to oscillate rapidly between N1 and N3.[2] Consequently, "7-Bromo-5-nitro" and "4-Bromo-6-nitro" are often chemically identical in solution unless the nitrogen is alkylated.[1][2] A Reference Standard (RS) for this compound must not only establish purity but also rigorously define the regio-isomeric composition and tautomeric equilibrium under specific conditions.[1]
This guide compares the Certified Reference Standard (CRS) workflow against Industrial Grade (IG) alternatives, demonstrating why standard HPLC-UV is insufficient for validation and detailing the advanced qNMR/LC-MS protocols required for regulatory acceptance.[1][2]
Comparative Analysis: Certified Standard vs. Industrial Alternatives
The following table summarizes the performance gap between a Certified Reference Standard characterized by the protocols below and a typical Industrial Grade alternative.
Table 1: Analytical Performance Matrix
| Feature | Industrial Grade (IG) Alternative | Certified Reference Standard (CRS) | Impact on Drug Development |
| Purity Assignment | Area% (HPLC-UV only) | Mass Balance (HPLC + TGA + ROI) & qNMR | IG overestimates purity by ignoring inorganic salts and non-UV active impurities.[1][2] |
| Isomer Identification | Often undefined; assumes single isomer.[1] | Regiospecific NMR (NOE/HMBC) | IG batches may contain up to 15% of the 4-bromo isomer, leading to off-target synthesis.[1][2] |
| Tautomeric State | Ignored. | Defined (Solvent-dependent) | Critical for predicting reactivity in N-alkylation reactions.[1][2] |
| Water Content | High variance (hygroscopic).[1] | Quantified (KF Titration) | IG causes stoichiometry errors in moisture-sensitive coupling reactions.[1] |
| Trace Metals | Uncontrolled (Fe, Pd residues).[2] | < 10 ppm (ICP-MS) | IG residues can poison catalysts in downstream Suzuki/Buchwald couplings.[1] |
Critical Experimental Protocols
To validate a 7-Bromo-5-nitro-1H-benzimidazole Reference Standard, one must move beyond simple retention times.[1][2] The following protocols constitute the "Gold Standard" characterization workflow.
Protocol A: High-Resolution HPLC-MS for Regioisomer Separation
Rationale: Standard C18 columns often fail to resolve the 4-bromo and 7-bromo regioisomers due to their identical hydrophobicity.[1] This method uses a Phenyl-Hexyl stationary phase to exploit pi-pi interaction differences.[1][2]
Materials:
-
Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (4.6 x 150 mm, 3.5 µm).[1][2]
-
Mobile Phase A: 0.1% Formic Acid in Water (pH controlled).[1]
-
Mobile Phase B: Acetonitrile (LC-MS Grade).[1]
-
Detector: Q-TOF MS (ESI+) and UV at 254/280 nm.[1]
Step-by-Step Methodology:
-
Sample Prep: Dissolve 5 mg of standard in 10 mL DMSO. Dilute to 50 µg/mL with Mobile Phase A.[1]
-
Equilibration: Flow rate 1.0 mL/min at 30°C. Equilibrate for 20 mins.
-
Gradient Profile:
-
MS Settings: ESI Positive mode. Scan range 100–600 m/z.[1]
-
Target Mass: [M+H]+ = 241.95/243.95 (Br pattern).[2]
-
-
Acceptance Criteria: The main peak (7-Bromo-5-nitro) must be resolved (Rs > 1.[1]5) from the 4-Bromo impurity (typically elutes earlier due to steric hindrance of the nitro group).[1]
Protocol B: Quantitative NMR (qNMR) for Absolute Purity
Rationale: qNMR is the only primary method that validates the structure and purity simultaneously, independent of UV extinction coefficients.[2]
Materials:
-
Instrument: 600 MHz NMR equipped with a cryoprobe.[1]
-
Solvent: DMSO-d6 (99.9% D) + 0.03% TMS.[1]
-
Internal Standard (IS): Maleic Acid (TraceCERT®, 99.994%).
Step-by-Step Methodology:
-
Weighing: Accurately weigh ~10 mg of the Benzimidazole sample (
) and ~5 mg of Maleic Acid IS ( ) into the same vial using a microbalance (d=0.001 mg). -
Dissolution: Add 0.7 mL DMSO-d6. Vortex until fully dissolved.[1]
-
Acquisition Parameters:
-
Processing: Phase and baseline correction (manual).
-
Integration:
-
Calculation:
(Where N = number of protons, M = Molecular Weight, P = Purity)[2][3]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="ng-star-inserted display">
Visualization: Characterization Decision Logic[2]
The following diagram illustrates the decision matrix for qualifying a batch of 7-Bromo-5-nitro-1H-benzimidazole.
Caption: Workflow for validating 7-Bromo-5-nitro-1H-benzimidazole, prioritizing isomer differentiation prior to quantification.
Scientific Interpretation of Data[2][4][5][6]
The Tautomeric Signature
In DMSO-d6, the 1H-NMR spectrum of the Reference Standard typically shows broad signals for the NH proton (~13.5 ppm) due to exchange.[2]
-
Key Distinction: If the spectrum shows sharp distinct peaks for both the 5-nitro and 6-nitro tautomers, it indicates the presence of impurities or specific solvation effects locking the tautomer.[1]
-
Validation: A true reference standard must report the coalescence temperature (usually > 40°C) where the tautomers average out, confirming the dynamic nature of the 1H-benzimidazole core [1].
Mass Spectrometry Isotope Pattern
For a mono-brominated compound, the MS spectrum must exhibit a 1:1 doublet at M and M+2 (e.g., 241.9 and 243.9 m/z).[2]
-
Warning Sign: Deviations from the 1:1 ratio indicate interference or the presence of de-brominated (M-Br) or di-brominated (M+Br) byproducts, which are common in industrial synthesis [2].[1][2]
References
-
BenchChem. (2025).[1][4] Characterization of Benzimidazole Derivatives Using ¹H NMR Spectroscopy. Retrieved from [2]
-
Sigma-Aldrich. (2025).[1] 7-Bromo-1H-benzimidazole Product Specification & MSDS. Retrieved from [1][2]
-
Ahmadi, A., & Nahri-Niknafs, B. (2011).[2][5] Synthesis, Characterization of Some Novel Benzimidazole Derivatives of 1-Bromo-2,4-dinitrobenzene. E-Journal of Chemistry. Retrieved from
-
PubChem. (2025).[1] Compound Summary: 7-Bromo-5-chloro-1H-benzimidazole (Related Structure Analysis). Retrieved from [2]
-
Glycogen Bioscience. (2025). 5-bromo-7-nitro-1H-benzo[d]imidazole Specifications. Retrieved from [2]
Sources
Personal protective equipment for handling 7-Bromo-5-nitro-1H-benzimidazole
Topic: Personal protective equipment for handling 7-Bromo-5-nitro-1H-benzimidazole Audience: Researchers, scientists, and drug development professionals. Role: Senior Application Scientist
Executive Summary & Hazard Profiling
The "Why" Behind the Protocol
As researchers, we often treat intermediates like 7-Bromo-5-nitro-1H-benzimidazole as mere building blocks. However, from a chemical hygiene perspective, this scaffold presents a dual-threat profile: the benzimidazole core is a privileged structure in medicinal chemistry (often implying biological activity/kinase inhibition), while the nitro group introduces potential metabolic toxicity and energetic reactivity.
Current Hazard Status: While specific OELs (Occupational Exposure Limits) are rarely established for this specific isomer, we apply the Precautionary Principle . We classify this as a Control Band 3 (Potent/Toxic) compound until proven otherwise.
-
Primary Risks:
-
Respiratory Sensitization/Irritation: Fine crystalline powders of nitro-benzimidazoles are potent respiratory irritants (STOT SE 3).
-
Dermal Absorption: The halogenated (bromo) substitution increases lipophilicity, facilitating transdermal absorption of the nitro-aromatic moiety.
-
Ocular Damage: High risk of severe irritation (Eye Irrit.[1][2][3][4][5] 2A) upon contact with dust.
-
PPE Selection Matrix
The "What" – Defense in Depth
Do not rely on generic "lab safety" rules. Use this matrix to select PPE based on the specific operational context.
| Protection Zone | Standard Operation (In Fume Hood) | High-Risk Operation (Weighing/Spill Cleanup) | Technical Rationale |
| Respiratory | Engineering Control Primary (Sash <18"). No respirator needed if containment is verified. | N95 or P100 Half-Mask required if handling open powder outside containment. | Nitro-aromatic dusts are insidious; inhalation is the fastest route to systemic toxicity. |
| Dermal (Hands) | Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil). | Double Nitrile + Change outer glove every 30 mins. | Halogenated organics can permeate thin nitrile. Double gloving provides a visual breakthrough indicator. |
| Ocular | Chemical Splash Goggles (ANSI Z87.1+). | Face Shield + Goggles. | Safety glasses with side shields are insufficient for fine powders that can drift around lenses. |
| Body | Lab Coat (Cotton/Poly) + Tyvek Sleeves . | Disposable Tyvek Coverall (wrist/ankle elastic). | Prevents migration of dust onto street clothes and subsequent contamination of common areas. |
Risk Assessment Logic
The "Thinking" Process
Before initiating work, visualize the decision pathway. This diagram illustrates the logic used to determine the necessary containment level.
Figure 1: Risk Assessment Logic Flow. This decision tree validates the requirement for Band 3 containment based on physical form and pharmacophore activity.
Operational Protocol: Weighing & Transfer
The "How" – Step-by-Step Methodology
The moment of highest risk is weighing , where the static charge of the powder can cause aerosolization.
Pre-Requisites:
-
Verify Fume Hood face velocity (Target: 80–100 fpm).
-
Place an anti-static gun or ionizer inside the hood if available.
-
Prepare a "solid waste" container inside the hood before starting.
Protocol:
-
Donning (PPE Setup):
-
The "Closed Transfer" Technique:
-
Never weigh directly onto the balance pan.
-
Tare a pre-weighed vial with a cap.
-
Open the stock container only inside the hood.
-
Transfer solid using a disposable spatula.
-
Cap the vial immediately after transfer.
-
Wipe the exterior of the vial with a Kimwipe dampened in Ethanol before removing it from the hood.
-
-
Doffing (Removal):
-
Remove outer gloves inside the hood (turn inside out).
-
Dispose of gloves as hazardous solid waste.
-
Wash hands with soap and water immediately after leaving the lab zone.[3]
-
Emergency Response & Disposal
The "What If" – Contingency Planning
| Scenario | Immediate Action | Decontamination |
| Skin Contact | Do not scrub. Flush with water for 15 mins.[2][3] Scrubbing drives the lipophilic bromo-compound deeper into the dermis. | Wash area with mild soap. Seek medical review if irritation persists. |
| Eye Contact | Flush at eyewash station for 15 mins. Hold eyelids open. | Transport to ER. Bring the SDS (or structure printout) to the physician.[8] |
| Spill (<5g) | Cover with wet paper towels to prevent dust. | Wipe up with Ethanol/Water (70:30) . The nitro group is stable, but the benzimidazole is soluble in organic solvents. |
| Disposal | Segregate from oxidizers. | Label as "Toxic Solid, Organic." Do not mix with strong acids (potential for exothermic reaction). |
Workflow Visualization
The "System" – Handling Lifecycle
Figure 2: Operational Workflow. Note that the critical steps (Weighing, Decon, Waste) occur strictly within the "Red Zone" (Fume Hood).
References
-
PubChem. (2025).[1] 7-Bromo-5-chloro-1H-benzimidazole Safety Data (Analogous Structure Hazard Inference). National Library of Medicine. [Link]
-
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. [Link]
Sources
- 1. 7-Bromo-5-chloro-1H-benzimidazole | C7H4BrClN2 | CID 86684137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.ca [fishersci.ca]
- 8. cdhfinechemical.com [cdhfinechemical.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
